molecular formula C11H23NO3 B018010 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate CAS No. 25462-17-3

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Cat. No.: B018010
CAS No.: 25462-17-3
M. Wt: 217.31 g/mol
InChI Key: CYKYMRWEPMUFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYMRWEPMUFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CO)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885302
Record name Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-17-3
Record name 2-(Hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25462-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxymethyl-2-methylpentyl isopropylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYMETHYL-2-METHYLPENTYL ISOPROPYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1P2BB65RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the synthesis of the muscle relaxant Carisoprodol.[1][2][3] This document is intended to serve as a valuable resource for professionals in research and development by consolidating available data on its physical characteristics, outlining relevant experimental methodologies, and illustrating its synthetic pathway and structure-property relationships.

Core Physical and Chemical Data

This compound is identified by the CAS Number 25462-17-3 .[1][4] Its molecular formula is C11H23NO3 , and it has a molecular weight of 217.31 g/mol .[1][4] The compound is typically described as a thick, colorless oil.[1]

Table of Physical Properties

The following table summarizes the key quantitative physical data available for this compound. It is important to note that some variations in reported values exist in the literature, which may be attributable to different experimental conditions or measurement techniques.

Physical PropertyValue
Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
CAS Number 25462-17-3
Appearance Thick, Colourless Oil
Boiling Point 337 °C at 760 mmHg
336.5 °C at 760 mmHg
120-122 °C at 0.4 Torr
Density 0.986 g/cm³
Refractive Index 1.4549
Flash Point 157 °C
Solubility Chloroform (Sparingly), Methanol (Slightly)
Predicted pKa 12.54 ± 0.46

Experimental Protocols for Physical Property Determination

Boiling Point Determination (for High-Boiling Liquids)

The boiling point of a high-boiling liquid like this compound can be determined using a distillation method or a capillary method, often under reduced pressure to prevent decomposition.

Distillation Method:

  • A small quantity of the sample (typically 5-10 mL) is placed in a round-bottom flask with a few boiling chips.

  • A distillation apparatus is assembled, consisting of the flask, a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head.

  • The flask is heated gently. The temperature at which the liquid actively boils and a stable ring of condensate is observed on the thermometer is recorded as the boiling point.[5] For high-boiling compounds, this is often performed under vacuum, and the pressure must be recorded.

Capillary Method (Thiele Tube):

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling oil.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][3][5][6]

Density Determination (for Viscous Liquids)

The density of a viscous liquid can be determined using a pycnometer or a vibrating tube densimeter.

Pycnometer Method:

  • A pycnometer (a glass flask with a precise volume) is weighed empty.

  • It is then filled with the sample liquid, taking care to remove any air bubbles, and weighed again.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

  • The density of the sample is calculated from the weights and the known density of the reference liquid.

Vibrating Tube Densitometer:

  • The instrument contains a U-shaped tube that is electronically vibrated.

  • The tube is filled with the sample liquid.

  • The frequency of oscillation of the tube changes depending on the mass (and therefore density) of the liquid inside.

  • The instrument measures this change in frequency and calculates the density, often with high precision and temperature control.[7]

Solubility Determination

The solubility in solvents like chloroform and methanol is typically determined qualitatively or quantitatively.

Qualitative Method:

  • A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

  • The solvent is added dropwise with continuous agitation.

  • Observations are made regarding the amount of solvent required to dissolve the solute. Terms like "sparingly soluble" or "slightly soluble" are used to describe the outcome.[8][9][10][11]

Quantitative Method:

  • A saturated solution of the compound is prepared at a specific temperature by adding an excess of the solute to the solvent and allowing it to equilibrate.

  • A known volume of the clear, saturated solution is carefully removed.

  • The solvent is evaporated, and the mass of the remaining solute is determined.

  • The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).

Refractive Index Measurement

The refractive index of an oil is typically measured using a refractometer, such as an Abbe refractometer.

  • The instrument's prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

  • A few drops of the sample oil are placed on the prism surface.

  • The prisms are closed, and the instrument is allowed to reach thermal equilibrium at a specified temperature (e.g., 20°C or 25°C).

  • Light is passed through the sample, and the refractive index is read from the instrument's scale.[1][12][13]

Flash Point Determination

The flash point of a combustible liquid is determined using either an open-cup or a closed-cup tester. The Pensky-Martens closed-cup method is common for such compounds.

Pensky-Martens Closed-Cup Method (ASTM D93):

  • The sample is placed in a test cup within the apparatus and heated at a controlled rate while being stirred.

  • An ignition source (a small flame) is periodically directed into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[14][15][16][17][18]

Synthesis Workflow

This compound is a key intermediate in the synthesis of Carisoprodol. The general synthetic pathway involves the reaction of 2-methyl-2-propyl-1,3-propanediol with a suitable reagent to introduce the isopropyl-carbamate group at one of the hydroxyl positions.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis 2_methyl_2_propyl_1_3_propanediol 2-Methyl-2-propyl-1,3-propanediol Chloroformate_intermediate Chloroformate Intermediate 2_methyl_2_propyl_1_3_propanediol->Chloroformate_intermediate Reaction with Phosgene Phosgene Phosgene Isopropylamine Isopropylamine Target_Compound 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate Chloroformate_intermediate->Target_Compound Reaction with Isopropylamine Carisoprodol Carisoprodol Target_Compound->Carisoprodol Carbamoylation Urethane_or_Cyanate Urethane or Sodium Cyanate

Caption: Synthesis workflow for Carisoprodol via the intermediate this compound.

Structure-Property Relationships

The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.

G cluster_features Structural Features cluster_properties Physical Properties Structure Molecular Structure (C11H23NO3) Alkyl_Chain Propyl and Methyl Groups (Non-polar) Structure->Alkyl_Chain Hydroxyl_Group Hydroxyl Group (-OH) (Polar, H-bond donor) Structure->Hydroxyl_Group Carbamate_Group Carbamate Group (-NHCOO-) (Polar, H-bond donor/acceptor) Structure->Carbamate_Group Polarity Moderate Polarity Structure->Polarity Overall effect of functional groups Solubility Limited Aqueous Solubility Soluble in organic solvents Alkyl_Chain->Solubility Influences non-polar character Boiling_Point High Boiling Point Hydroxyl_Group->Boiling_Point Hydrogen bonding Hydroxyl_Group->Solubility Increases polarity Viscosity Thick Oil Appearance Hydroxyl_Group->Viscosity Intermolecular forces Carbamate_Group->Boiling_Point Hydrogen bonding & dipole-dipole Carbamate_Group->Solubility Increases polarity Carbamate_Group->Viscosity Intermolecular forces

Caption: Relationship between the molecular structure of the compound and its key physical properties.

References

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key chemical intermediate in the synthesis of the muscle relaxant Carisoprodol. This document details its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it contextualizes the intermediate's role by outlining the synthetic pathway to Carisoprodol and the pharmacological mechanism of action of the final active pharmaceutical ingredient. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound, with the CAS number 25462-17-3, is a crucial intermediate compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 25462-17-3ChemicalBook
Molecular Formula C11H23NO3PubChem, Parchem
Molecular Weight 217.31 g/mol Parchem
Synonyms N-Isopropyl-2-methyl-2-propyl-3-hydroxypropyl carbamate, Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl esterSanta Cruz Biotechnology, Parchem
Chemical Structure

The molecular structure of this compound is characterized by a pentyl backbone with methyl and hydroxymethyl substituents at the second carbon, and an isopropyl-carbamate functional group.

G C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 C C3->C4 C5 CH3 C4->C5 C6 CH2OH C4->C6 O1 O C4->O1 C7 C=O O1->C7 N1 NH C7->N1 C8 CH N1->C8 C9 CH3 C8->C9 C10 CH3 C8->C10

Figure 1: Chemical Structure of this compound

Synthesis of this compound

This compound is synthesized as an intermediate in the multi-step production of Carisoprodol.[2][3] The synthesis begins with the starting material 2-methyl-2-propyl-1,3-propanediol.

Experimental Protocol

The following protocol outlines the synthesis of Carisoprodol, with the formation of this compound as a key step.

Step 1: Formation of the Chloroformate Intermediate

  • Reactants: 2-methyl-2-propyl-1,3-propanediol, Phosgene

  • Procedure: 2-methyl-2-propyl-1,3-propanediol is reacted with phosgene. This reaction results in the formation of a chloroformate intermediate.[2][3]

Step 2: Formation of this compound

  • Reactants: Chloroformate intermediate from Step 1, Isopropylamine

  • Procedure: The resulting chloroformate is then reacted with isopropylamine to yield 2-(Hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate (the subject of this guide).[2][3]

Step 3: Final Carbamoylation to Carisoprodol

  • Reactants: this compound, Urethane or Sodium Cyanate or Trichloroacetyl isocyanate

  • Procedure: The final step involves the reaction of the intermediate with a carbamoylating agent such as urethane, sodium cyanate, or trichloroacetyl isocyanate to produce Carisoprodol.[2][3]

A Chinese patent describes an alternative synthesis method where formic acid and isopropylamine are first reacted to generate N-isopropyl formamide. This is then reacted with hydrogen peroxide and 2-methyl-2-propyl-1,3-propanediol to obtain the intermediate.[4]

Synthesis Workflow

The overall synthetic pathway from the starting material to Carisoprodol, highlighting the formation of the intermediate, is depicted below.

G cluster_0 Synthesis of Carisoprodol A 2-methyl-2-propyl-1,3-propanediol C Chloroformate Intermediate A->C + B Phosgene B->C E 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate C->E + D Isopropylamine D->E G Carisoprodol E->G + F Carbamoylating Agent (e.g., Urethane) F->G

Figure 2: Synthesis Pathway of Carisoprodol

Role in Drug Development: The Pharmacology of Carisoprodol

While this compound is a synthetic intermediate and not pharmacologically active itself, its final product, Carisoprodol, is a centrally acting skeletal muscle relaxant.[5][6]

Mechanism of Action

The precise mechanism of action of Carisoprodol is not fully understood, but it is believed to act on the central nervous system rather than directly on skeletal muscle.[5] It interrupts neuronal communication within the reticular formation and spinal cord, leading to sedation and muscle relaxation.[5][7] Carisoprodol is metabolized in the liver to meprobamate, which has anxiolytic and sedative properties and contributes to the overall therapeutic effect.[5][6] Recent studies suggest that Carisoprodol's effects may be mediated through its interaction with GABA-A receptors.[2][8]

Signaling Pathway

The proposed mechanism involves the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.

G cluster_0 Proposed Mechanism of Action of Carisoprodol A Carisoprodol B GABA-A Receptor A->B Modulates C Enhanced GABAergic Activity B->C D Increased Chloride Ion Influx C->D E Neuronal Hyperpolarization D->E F Reduced Neuronal Excitability E->F G Muscle Relaxation and Sedation F->G

Figure 3: Proposed Signaling Pathway of Carisoprodol

Conclusion

This compound is a well-defined chemical entity that serves as a pivotal intermediate in the synthesis of the widely used muscle relaxant, Carisoprodol. Understanding its synthesis and chemical properties is essential for chemists and pharmaceutical scientists involved in the manufacturing and development of Carisoprodol and related compounds. While the intermediate itself is not the active agent, its efficient and pure synthesis is critical for the quality and efficacy of the final drug product. The provided data and protocols in this guide offer a foundational resource for professionals in the field.

References

An In-depth Technical Guide on the Biological Activity of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate is primarily known as a chemical intermediate in the synthesis of the centrally acting skeletal muscle relaxant, Carisoprodol. There is a lack of direct scientific literature detailing the specific biological activity of this intermediate. Therefore, this guide will focus on the well-documented pharmacological effects of Carisoprodol and its principal active metabolite, meprobamate, which are responsible for its therapeutic and physiological actions.

Introduction

Carisoprodol, a centrally acting skeletal muscle relaxant, exerts its effects through the modulation of neuronal communication within the central nervous system (CNS). Following administration, Carisoprodol is metabolized in the liver to several compounds, most notably meprobamate, which itself possesses anxiolytic and sedative properties and contributes significantly to the overall pharmacological profile of Carisoprodol. The primary mechanism of action for both Carisoprodol and meprobamate involves the potentiation of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor complex, leading to CNS depression and muscle relaxation.

Pharmacokinetics

The pharmacokinetic profiles of Carisoprodol and its active metabolite meprobamate have been characterized in several clinical studies. The data reveals rapid absorption of Carisoprodol and its subsequent conversion to meprobamate, which has a longer half-life and tends to accumulate with multiple dosing.

Table 1: Pharmacokinetic Parameters of Carisoprodol Following Oral Administration in Healthy Volunteers
Dose (mg)Cmax (ng/mL)AUC0–∞ (h·ng/mL)T½ (h)Study PopulationReference
350 (single)2580 ± 12148072 ± 63032 ± 0.813 healthy volunteers[1][2][3]
350 (multiple)2504 ± 7307451 ± 36152 ± 0.713 healthy volunteers[1][2]
250 (single)1240 ± 4905290 (dose-adjusted)1.7424 healthy subjects[4][5][6]
350 (single)1780 ± 9705750 (dose-adjusted)1.9624 healthy subjects[4][5][6]
700 (single)-16300 (intermediate metabolizers)2.137 healthy volunteers[4]
700 (single)-11300 (extensive metabolizers)1.637 healthy volunteers[4]
Table 2: Pharmacokinetic Parameters of Meprobamate Following Oral Administration of Carisoprodol in Healthy Volunteers
Carisoprodol Dose (mg)Cmax (ng/mL)AUC0–∞ (h·ng/mL)T½ (h)Study PopulationReference
350 (single)2181 ± 60534529 ± 77479 ± 1.913 healthy volunteers[1][2][3]
350 (multiple)5758 ± 125579699 ± 179788.7 ± 1.413 healthy volunteers[1][2]
250 (single)1840 ± 310-~1024 healthy subjects[4][6]
350 (single)2460 ± 470-~1024 healthy subjects[4][6]

Mechanism of Action and Signaling Pathway

The primary biological activity of Carisoprodol and meprobamate is mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel. This interaction potentiates the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

GABA-A Receptor Modulation

Both Carisoprodol and meprobamate act as positive allosteric modulators of the GABA-A receptor. This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA. This potentiation results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in the likelihood of an action potential. Studies have shown that Carisoprodol can directly activate the GABA-A receptor in a barbiturate-like manner.[7][8]

GABA_A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site Chloride Channel GABA->GABA_A_Receptor:f1 Binds Carisoprodol Carisoprodol / Meprobamate Carisoprodol->GABA_A_Receptor:f2 Binds Cl_ion Cl- Influx GABA_A_Receptor:f3->Cl_ion Opens Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Carisoprodol/Meprobamate modulation of GABA-A receptor signaling.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This in vitro technique is crucial for studying the direct effects of compounds on ion channels like the GABA-A receptor.

Objective: To determine the effect of Carisoprodol and meprobamate on GABA-A receptor function.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human α1β2γ2 GABA-A receptors are cultured on coverslips.[7]

  • Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope and continuously superfused with an external solution. Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a tip resistance of 4-6 MΩ. The membrane potential is clamped at -60 mV.[7]

  • Solutions: The patch pipettes are filled with an internal solution containing CsCl, EGTA-Na+, HEPES-Na+, and Mg2+-ATP. The external solution contains NaCl, HEPES, CaCl2, KCl, MgCl2, and glucose.[7]

  • Drug Application: GABA, Carisoprodol, and meprobamate are dissolved in the external solution and applied to the cells.

  • Data Acquisition: Agonist-induced chloride currents are measured using an Axopatch 200B amplifier. The potentiation of GABA-gated currents by the test compounds is quantified.[7]

Patch_Clamp_Workflow A HEK293 cells expressing GABA-A receptors B Whole-cell patch-clamp configuration A->B C Application of GABA (control) B->C D Application of GABA + Carisoprodol/Meprobamate B->D E Record chloride current C->E D->E F Analyze current potentiation E->F

Figure 2: Workflow for whole-cell patch-clamp experiment.

Locomotor Activity Assay

This in vivo behavioral test is used to assess the sedative effects of CNS-acting drugs.

Objective: To evaluate the effect of Carisoprodol on spontaneous locomotor activity in mice.

Methodology:

  • Animals: Male Swiss-Webster mice are used for the study.

  • Apparatus: Locomotor activity is measured in clear acrylic plastic boxes equipped with photocell beams to detect movement.

  • Procedure:

    • Mice are habituated to the testing room for 45-60 minutes before the experiment.

    • A baseline activity measurement is taken after vehicle administration.

    • Mice are administered Carisoprodol (e.g., via intraperitoneal injection) and immediately placed into the locomotor activity monitoring chamber.

    • Activity is recorded for a set duration (e.g., 15-60 minutes) in time bins (e.g., 5 minutes).

  • Data Analysis: The total number of beam breaks is recorded and compared between the drug-treated and vehicle control groups to determine the extent of locomotor depression.

Locomotor_Activity_Workflow A Acclimate mice to testing room B Administer Vehicle (Control) A->B C Administer Carisoprodol (Test) A->C D Place mouse in locomotor activity chamber B->D C->D E Record beam breaks over time D->E F Compare activity between groups E->F

Figure 3: Experimental workflow for locomotor activity assay.

Conclusion

While this compound is a key intermediate in the synthesis of Carisoprodol, its own biological activity is not documented. The pharmacological effects are attributed to Carisoprodol and its active metabolite, meprobamate. Both compounds exert their primary effects by modulating the GABA-A receptor, leading to CNS depression and skeletal muscle relaxation. The provided pharmacokinetic data and experimental protocols offer a comprehensive overview for researchers and drug development professionals working with this class of compounds. Further investigation into the direct biological activities of synthetic intermediates could provide a more complete understanding of the overall pharmacological profile and potential impurities.

References

Technical Whitepaper: 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (CAS: 25462-17-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes publicly available data for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate. It is important to note that the toxicological and pharmacological properties of this specific compound have not been thoroughly investigated.[1] All handling and experimental use should be conducted with caution by qualified professionals, adhering to strict laboratory safety protocols.

Introduction

This compound, with CAS number 25462-17-3, is a carbamate ester.[2][3][4] In the field of pharmaceutical sciences, it is primarily recognized as a key intermediate in the synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant.[2][5][6] It is also classified as Carisoprodol Impurity A, making its synthesis and characterization relevant for quality control and regulatory submissions of the final active pharmaceutical ingredient (API).[7][8] This document provides a concise technical overview of the available chemical data, safety information, and generalized experimental considerations for this compound.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized below. Data is aggregated from various chemical supplier technical sheets.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number 25462-17-3
Molecular Formula C₁₁H₂₃NO₃
Molecular Weight 217.31 g/mol [7]
IUPAC Name 2-(hydroxymethyl)-2-methylpentyl N-(propan-2-yl)carbamate
Synonyms Carisoprodol - Impurity A, N-Isopropyl-2-methyl-2-propyl-3-hydroxypropyl Carbamate, Carisoprodol monocarbamate[8]
Appearance Clear, Colourless Thick Oil[5]

Table 2: Physicochemical Data

PropertyValue
Boiling Point 337°C
Density 0.986 g/cm³
Flash Point 157°C[5]
pKa 12.54 ± 0.46 (Predicted)
Solubility Chloroform (Sparingly), Methanol (Slightly)

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.

Table 3: Hazard Summary

Hazard StatementDescription
Acute Toxicity, Oral Potential for toxicity if swallowed.
Skin Irritation May cause skin irritation upon contact.
Eye Irritation May cause serious eye irritation.

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors or mists.

  • Avoid contact with skin and eyes.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Relationship to Carisoprodol

This compound is an immediate precursor in certain synthetic routes to Carisoprodol. Understanding this relationship is crucial for process chemistry and impurity profiling in drug manufacturing.

G cluster_0 Synthesis Pathway cluster_1 Impurity Relationship Intermediate 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (CAS: 25462-17-3) API Carisoprodol (Active Pharmaceutical Ingredient) Intermediate->API Carbamoylation Impurity_A Impurity A (Unreacted Intermediate)

Figure 1: Logical relationship of the intermediate to Carisoprodol.

Generalized Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general workflow for the purification of a carbamate intermediate can be proposed based on standard organic chemistry techniques for similar molecules.[9][10]

Representative Purification Workflow: Extraction and Recrystallization

This protocol is a generalized procedure and may require optimization for specific purity requirements and scales.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., chloroform or ethyl acetate) at a moderately elevated temperature (e.g., 50°C).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl) to remove basic impurities, followed by a mild basic solution (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, washed product.

  • Recrystallization (if solid) or Chromatographic Purification (if oil):

    • For an oil (as is the case here): The crude oil should be purified using column chromatography. A silica gel stationary phase is appropriate. The mobile phase (eluent) would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective for separating the target compound from impurities.

G start Crude Product (Oil) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash Aqueous Washes (Acid, Base, Brine) dissolve->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography fractions Collect & Analyze Fractions (TLC/HPLC) chromatography->fractions combine Combine Pure Fractions fractions->combine final_evap Final Evaporation combine->final_evap product Purified Product final_evap->product

Figure 2: Generalized purification workflow for an oily carbamate intermediate.

Potential Mechanism of Action (General Carbamate Class)

While the specific biological activity of this compound is not documented, many carbamate compounds are known to act as acetylcholinesterase (AChE) inhibitors.[1][11][12] This mechanism is particularly relevant for carbamate insecticides.[11] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[12] It is important to stress that this is a general mechanism for the carbamate class and has not been demonstrated for this specific intermediate.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds & Activates AChE->ACh Inactivation Carbamate Carbamate Compound Carbamate->AChE Reversible Inhibition

Figure 3: General mechanism of acetylcholinesterase inhibition by carbamates.

Conclusion

This compound is a compound of interest primarily within the context of pharmaceutical manufacturing as an intermediate and potential impurity of Carisoprodol. While comprehensive data on its biological activity and toxicology are lacking, its basic chemical and physical properties are established. Professionals working with this compound should rely on the provided safety data and employ generalized purification techniques, such as column chromatography, with appropriate analytical oversight. Further research would be necessary to fully characterize the pharmacological and toxicological profile of this specific carbamate ester.

References

Technical Guide: Solubility Profile of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate. Due to the limited availability of direct solubility data for this specific intermediate, this guide provides solubility information for the closely related final product, Carisoprodol, along with detailed experimental protocols for determining solubility.

Introduction

This compound is a key intermediate in the synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant. Understanding the solubility of this intermediate is crucial for its synthesis, purification, and formulation development. This guide summarizes the available solubility data for Carisoprodol to provide a reference point and presents a standardized experimental protocol for determining the solubility of compounds like this compound.

Solubility Data

Table 1: Solubility Data for Carisoprodol

SolventDescriptive TermQuantitative SolubilityTemperature (°C)
WaterVery slightly soluble[1][2]30 mg/mL25
140 mg/mL50
EthanolFreely soluble[1][3]-Not Specified
ChloroformFreely soluble[2][3]-Not Specified
AcetoneFreely soluble[1][2][3]-Not Specified
Methylene ChlorideFreely soluble[1]-Not Specified

Note: The solubility of Carisoprodol is practically independent of pH[2][3].

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed procedure that can be adapted for this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, chloroform)

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Solvent: Prepare the desired solvents and ensure they are of high purity.

  • Addition of Excess Solute: Add an excess amount of the solid this compound to a series of glass vials. The excess solid is necessary to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Solute Weigh Excess Solute Mix Combine Solute and Solvent Solute->Mix Solvent Measure Solvent Volume Solvent->Mix Shake Agitate at Constant Temperature (24-72h) Mix->Shake Settle Allow to Settle Shake->Settle Centrifuge Centrifuge Settle->Centrifuge Filter Filter Supernatant Centrifuge->Filter Dilute Dilute Sample Filter->Dilute Quantify Quantify (HPLC/UV-Vis) Dilute->Quantify Result Calculate Solubility Quantify->Result

References

Spectroscopic and Analytical Profile of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identification

IUPAC Name [2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate
Synonyms Carisoprodol Impurity A, N-Isopropyl-2-methyl-2-propyl-3-hydroxypropyl Carbamate
CAS Number 25462-17-3[3][4]
Molecular Formula C₁₁H₂₃NO₃[4]
Molecular Weight 217.31 g/mol [4]

Spectroscopic Data Summary

Direct access to ¹H NMR, ¹³C NMR, IR, and MS spectra for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate is limited in publicly available scientific databases and literature. The compound is commercially available as a reference standard, and suppliers typically provide a comprehensive Certificate of Analysis with detailed spectroscopic data upon purchase[4]. Researchers requiring definitive spectra should consider obtaining a certified reference standard.

Based on the known structure, the following table summarizes the expected spectroscopic characteristics.

Table 1: Predicted Spectroscopic Data
Technique Expected Features
¹H NMR Signals corresponding to the propyl group (CH₃, CH₂, CH₂), the methyl group, the methylene groups adjacent to the oxygen and carbamate nitrogen, the isopropyl group (CH and CH₃), and the hydroxyl proton. The chemical shifts and coupling patterns would be consistent with the aliphatic carbamate structure.
¹³C NMR Resonances for all 11 carbon atoms, including the carbonyl carbon of the carbamate, the carbons of the pentyl and isopropyl groups, and the methylene carbons. The chemical shifts would be indicative of the respective functional groups.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), C=O stretching (carbamate, ~1680-1700 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹).
Mass Spectrometry The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 217.31. Fragmentation patterns would likely involve cleavage of the carbamate and alkyl chains.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a carbamate compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of the compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • Standard acquisition parameters are set, including a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

    • The Free Induction Decay (FID) is recorded and Fourier transformed to obtain the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.

  • Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution should be filtered to remove any particulate matter.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition (ESI):

    • The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve good ionization and signal intensity.

    • The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

  • Data Acquisition (EI):

    • The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

    • The sample is vaporized and bombarded with a beam of electrons (typically 70 eV).

    • The resulting ions are accelerated and separated based on their m/z ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-(Hydroxymethyl)-2- methylpentyl isopropyl-carbamate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Backbone IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Spectral Data Processing and Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Confirmation of Structure and Purity Structure_Elucidation->Confirmation

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Synthesis of Carisoprodol and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used for the short-term relief of acute, painful musculoskeletal conditions.[1][2] It is an analogue of meprobamate, with one of the carbamyl nitrogen hydrogens replaced by an isopropyl group.[1][2] This modification introduces a chiral center at carbon 2, meaning Carisoprodol exists as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The therapeutic effects of Carisoprodol are believed to be linked to its sedative properties, with its primary metabolite, meprobamate, also contributing to its pharmacological activity.[1][2]

This technical guide provides a detailed overview of the synthesis of Carisoprodol, focusing on the preparation of key intermediates and the final product. While the user requested information on an intermediate with the molecular formula C11H23NO3, a thorough review of the scientific literature and patent databases indicates that this is not a recognized intermediate in the common synthesis pathways of Carisoprodol. This guide will, therefore, focus on the established and documented synthesis routes.

The primary precursor for Carisoprodol synthesis is 2-methyl-2-propyl-1,3-propanediol (MPPD).[3][4][5] The synthesis of Carisoprodol from MPPD can be achieved through several routes, most notably the phosgene and urea-based methods.

Synthesis of the Key Precursor: 2-Methyl-2-propyl-1,3-propanediol (MPPD)

The synthesis of MPPD is a crucial first step in the production of Carisoprodol. A common method involves the reaction of 2-methylvaleraldehyde with formaldehyde.[6][7]

Experimental Protocol: Synthesis of 2-Methyl-2-propyl-1,3-propanediol

Materials:

  • 2-Methylvaleraldehyde

  • 36% Formaldehyde solution

  • Sodium hydroxide solution

  • Benzene

  • Water

Procedure:

  • To a reaction vessel, add 2-methylvaleraldehyde and 36% formaldehyde.

  • At room temperature, add sodium hydroxide solution dropwise. The reaction is exothermic, and the temperature will naturally rise.

  • After the initial exothermic reaction, heat the mixture to 90°C for 1 hour.

  • Cool the reaction mixture to 60°C and allow the layers to separate.

  • The upper layer is washed with water. The washings are combined with the lower layer and extracted with benzene.

  • The extract and the upper layer are combined. Benzene is recovered by distillation.

  • The crude product is purified by vacuum distillation to yield 2-methyl-2-propyl-1,3-propanediol.[4][8]

Quantitative Data for MPPD Synthesis
ParameterValueReference
Reaction Temperature70-90°C[4]
Distillation Temperature160°C at 14.7 kPa[4][8]
Yield93%[4][8]

Synthesis of Carisoprodol from MPPD

There are several documented routes for the synthesis of Carisoprodol from MPPD. The phosgene route is a well-established method.

Experimental Protocol: Phosgene Route for Carisoprodol Synthesis

This is a two-step process involving the formation of a chloroformate intermediate, followed by reaction with isopropylamine and subsequent carbamoylation.

Step 1: Synthesis of 2-(hydroxymethyl)-2-methylpentyl chloroformate

Materials:

  • 2-Methyl-2-propyl-1,3-propanediol (MPPD)

  • Phosgene

  • Inert solvent (e.g., toluene)

Procedure:

  • Dissolve MPPD in an inert solvent in a reaction vessel equipped with a stirrer and a gas inlet.

  • Cool the solution and bubble phosgene gas through the mixture while maintaining a low temperature.

  • The reaction is monitored for the formation of the chloroformate intermediate.

  • Upon completion, excess phosgene and solvent are removed under reduced pressure.

Step 2: Synthesis of Carisoprodol

Materials:

  • 2-(hydroxymethyl)-2-methylpentyl chloroformate

  • Isopropylamine

  • Urethane or sodium cyanate

  • Inert solvent

Procedure:

  • The crude chloroformate intermediate is dissolved in an inert solvent.

  • Isopropylamine is added to the solution, leading to the formation of 2-(hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate.[1][2]

  • The final step involves the reaction of this intermediate with either urethane or sodium cyanate to form Carisoprodol.[1][2]

  • The final product is purified by recrystallization.

Alternative Synthesis Routes

Other methods for Carisoprodol synthesis have been developed to avoid the use of hazardous reagents like phosgene. These include:

  • Urea Route: This method utilizes urea as a carbamoylating agent in the presence of a metal oxide catalyst. 5-methyl-5-propyl-1,3-dioxane-2-one is formed as an intermediate, which then reacts with isopropylamine.[9]

  • Carbonate Route: Diethyl carbonate can be used to form a cyclic carbonate intermediate (5-methyl-5-propyl-1,3-dioxane-2-one), which is then aminolyzed with isopropylamine.[10]

A Chinese patent describes a method where formic acid and isopropylamine are reacted to form N-isopropyl formamide. This is then reacted with hydrogen peroxide and MPPD to yield the intermediate 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, which is then converted to Carisoprodol.[10][11]

Quantitative Data for Carisoprodol Synthesis (Urea Route)
IntermediateReagentsCatalystYieldPurityReference
5-methyl-5-propyl-1,3-dioxane-2-oneMPPD, UreaMetal OxideHighHigh[9]
Carisoprodol2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, UreaMetal OxideGoodHigh[9]

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the overall synthesis workflow for Carisoprodol.

G cluster_0 Synthesis of 2-Methyl-2-propyl-1,3-propanediol (MPPD) cluster_1 Synthesis of Carisoprodol (Phosgene Route) 2-Methylvaleraldehyde 2-Methylvaleraldehyde Reaction_1 Hydroxymethylation and Cannizzaro-type reaction 2-Methylvaleraldehyde->Reaction_1 Formaldehyde Formaldehyde Formaldehyde->Reaction_1 MPPD 2-Methyl-2-propyl-1,3-propanediol Reaction_1->MPPD MPPD_2 MPPD Reaction_2 Formation of Chloroformate MPPD_2->Reaction_2 Phosgene Phosgene Phosgene->Reaction_2 Chloroformate_Intermediate Chloroformate Intermediate Reaction_2->Chloroformate_Intermediate Reaction_3 Aminolysis Chloroformate_Intermediate->Reaction_3 Isopropylamine Isopropylamine Isopropylamine->Reaction_3 Carbamate_Intermediate 2-(hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate Reaction_3->Carbamate_Intermediate Reaction_4 Carbamoylation Carbamate_Intermediate->Reaction_4 Urethane_or_Cyanate Urethane or Sodium Cyanate Urethane_or_Cyanate->Reaction_4 Carisoprodol Carisoprodol Reaction_4->Carisoprodol

Caption: Overall workflow for the synthesis of Carisoprodol via the phosgene route.

Conclusion

The synthesis of Carisoprodol is a multi-step process that relies on the initial production of 2-methyl-2-propyl-1,3-propanediol. While various synthetic routes exist, they all converge on the formation of the dicarbamate structure of the final product. The choice of a particular synthetic pathway in a research or industrial setting will depend on factors such as the availability and cost of starting materials, safety considerations (e.g., avoiding phosgene), and desired yield and purity. The information provided in this guide offers a comprehensive overview of the key chemical transformations involved in the synthesis of this important muscle relaxant.

References

The Uncharted Path of a Tranquilizer: An In-depth Technical Guide to 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Nisobamate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, also known as Nisobamate (W-1015). Developed in the burgeoning era of psychopharmacology, this carbamate tranquilizer emerged from the same pioneering research at Wallace Laboratories that produced the blockbuster anti-anxiety agent meprobamate. Despite its promising origins, Nisobamate was never marketed. This document delves into the historical context of its creation, the scientific foundations of the carbamate class of central nervous system depressants, and the likely experimental methodologies employed in its evaluation. Due to the scarcity of publicly available data on Nisobamate, this guide synthesizes information on closely related compounds and contemporaneous research to reconstruct a probable scientific narrative. All quantitative data, where available for analogous compounds, is presented in structured tables, and key experimental workflows are visualized using the DOT language.

Introduction: The Dawn of the Tranquilizer Era

The mid-20th century witnessed a revolution in the treatment of anxiety and other psychiatric disorders with the advent of tranquilizing drugs. At the forefront of this movement was Dr. Frank Berger, a pharmacologist at Wallace Laboratories. His work on the muscle relaxant mephenesin led to the groundbreaking discovery of meprobamate, the first widely successful anti-anxiety medication.[1][2][3] This success spurred the investigation of a host of related carbamate compounds, each with the potential to offer a unique therapeutic profile. It was within this fertile scientific environment that this compound, designated W-1015 and later given the nonproprietary name Nisobamate, was synthesized and investigated.[4]

Nisobamate belongs to the carbamate family of compounds, which were initially explored for their muscle-relaxant and sedative properties.[1][3] Like its predecessors, Nisobamate was developed with the aim of producing a calming effect without the heavy sedation and high potential for addiction associated with barbiturates, the then-standard treatment for anxiety and insomnia. While the exact timeline of its discovery is not well-documented in publicly accessible records, it is reasonable to place its development in the late 1950s or early 1960s, following the immense success of meprobamate.

Despite being a product of a highly successful research program, Nisobamate never reached the commercial market.[4] The reasons for this are not explicitly stated in available literature but may be inferred from the competitive landscape of the time, which saw the rapid rise of the benzodiazepine class of tranquilizers, such as diazepam (Valium), offering a superior safety and efficacy profile.

Chemical and Physical Properties

While specific experimental data for Nisobamate is limited, its basic chemical and physical properties can be derived from its structure and information available in chemical databases.

PropertyValueSource
Chemical Name This compoundInternal Database
Synonyms Nisobamate, W-1015[4]
CAS Number 25462-17-3[5]
Molecular Formula C11H23NO3[6]
Molecular Weight 217.31 g/mol [6]

Synthesis

A specific, detailed experimental protocol for the synthesis of Nisobamate is not available in peer-reviewed literature or patents. However, based on general knowledge of carbamate synthesis from the mid-20th century, a plausible synthetic route can be postulated. The synthesis would likely involve the reaction of an appropriate alcohol with an isocyanate or a related carbamoylating agent.

One potential synthetic pathway could involve the reaction of 2-(hydroxymethyl)-2-methylpentan-1-ol with isopropyl isocyanate. Alternatively, a multi-step process involving the use of phosgene or a phosgene equivalent to form a chloroformate intermediate, followed by reaction with isopropylamine, could also be employed.

Below is a generalized workflow for the synthesis of a carbamate, which would be adapted for the specific synthesis of Nisobamate.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product Alcohol 2-(Hydroxymethyl)-2-methylpentan-1-ol Reaction Reaction in an inert solvent (e.g., toluene) with or without a catalyst (e.g., a tertiary amine) Alcohol->Reaction Isocyanate Isopropyl Isocyanate Isocyanate->Reaction Workup Aqueous work-up to remove catalyst and unreacted starting materials Reaction->Workup Purification Purification by recrystallization or distillation Workup->Purification Nisobamate 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Nisobamate) Purification->Nisobamate

A plausible synthetic workflow for Nisobamate.

Pharmacological Evaluation: A Reconstructed Approach

Detailed pharmacological data for Nisobamate is not publicly available. However, based on the known pharmacology of other carbamate tranquilizers and the standard preclinical screening methods of the era, a likely battery of tests would have been employed to characterize its activity.

Mechanism of Action

Carbamates, as a class, are known to exert their effects on the central nervous system primarily through modulation of GABAergic neurotransmission, similar to barbiturates. While not definitively established for Nisobamate, it is highly probable that its tranquilizing effects were mediated through interaction with the GABA-A receptor complex, leading to enhanced inhibitory neurotransmission.

Some carbamates also exhibit activity as reversible inhibitors of the enzyme acetylcholinesterase (AChE).[7] This dual mechanism could contribute to a complex pharmacological profile.

G Nisobamate Nisobamate GABA_A GABA-A Receptor Nisobamate->GABA_A Positive Allosteric Modulation AChE Acetylcholinesterase (AChE) Nisobamate->AChE Reversible Inhibition Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition ACh_Levels Increased Acetylcholine Levels AChE->ACh_Levels Tranquilizing_Effect Tranquilizing and Muscle Relaxant Effects Neuronal_Inhibition->Tranquilizing_Effect ACh_Levels->Tranquilizing_Effect

Postulated dual mechanism of action for Nisobamate.
In Vitro Studies

  • Receptor Binding Assays: To determine the affinity of Nisobamate for the GABA-A receptor, competitive binding assays using radiolabeled ligands (e.g., [3H]GABA or a radiolabeled benzodiazepine) would have been performed on rodent brain homogenates.

  • Acetylcholinesterase Inhibition Assay: The Ellman assay is a standard colorimetric method to determine the ability of a compound to inhibit AChE. This assay would have been crucial to quantify the IC50 value of Nisobamate against AChE.

A generalized workflow for an in vitro acetylcholinesterase inhibition assay is presented below.

G cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Acetylcholinesterase (AChE) Solution Incubation Incubate AChE with Nisobamate Enzyme->Incubation Substrate Acetylthiocholine (ATCI) Solution Reaction_Start Add ATCI and DTNB to initiate reaction Substrate->Reaction_Start Reagent Ellman's Reagent (DTNB) Solution Reagent->Reaction_Start Inhibitor Nisobamate Solutions (various concentrations) Inhibitor->Incubation Incubation->Reaction_Start Measurement Measure absorbance change over time at 412 nm Reaction_Start->Measurement Calculation Calculate percentage inhibition for each Nisobamate concentration Measurement->Calculation IC50 Determine IC50 value (concentration for 50% inhibition) Calculation->IC50

References

An In-depth Technical Guide to the In-Vitro Studies of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Carisoprodol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro studies conducted on 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, commonly known as Carisoprodol. Carisoprodol is a centrally acting skeletal muscle relaxant.[1] Its therapeutic effects and abuse potential are attributed to its direct action on GABAA receptors and its primary active metabolite, meprobamate.[2][3][4][5]

Core Mechanism of Action: GABA-A Receptor Modulation

In-vitro studies have been pivotal in elucidating the mechanism of action of Carisoprodol, demonstrating that it acts as a positive allosteric modulator and a direct agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[2][6][7] This barbiturate-like activity occurs independently of its conversion to meprobamate.[2][4][5]

The following diagram illustrates the dual action of Carisoprodol on the GABA-A receptor, leading to an inhibitory neuronal response.

Caption: Carisoprodol's dual action on the GABA-A receptor.

Quantitative Data from In-Vitro Studies

The following tables summarize key quantitative findings from electrophysiological studies on Carisoprodol's interaction with various GABA-A receptor subunit compositions.

Table 1: Allosteric Modulation of GABA-gated Currents by Carisoprodol

This table presents the half-maximal effective concentration (EC50) of GABA in the absence and presence of Carisoprodol, demonstrating its positive allosteric modulatory effects.

Receptor Subunit CompositionConditionGABA EC50 (µM)Reference
α1β2γ2Control (absence of Carisoprodol)35.5 ± 0.64[6]
α1β2γ2Presence of 100 µM Carisoprodol8.2 ± 0.26[6]
Table 2: Subunit-Dependent Potency of Carisoprodol as a Positive Allosteric Modulator

This table highlights the influence of the β subunit isoform on the potency of Carisoprodol's allosteric modulation of GABA-gated currents.

Receptor Subunit CompositionCarisoprodol Potency (EC50 in µM)Maximum Efficacy (% of control)Reference
α1β1γ233.1 ± 4225 ± 14.6[6]
α1β2γ288.2 ± 20474.7 ± 53.5[6]
α1β287.4 ± 16.4Not specified[6]
Table 3: Direct Gating of GABA-A Receptors by Carisoprodol

This table shows the efficacy of Carisoprodol in directly activating GABA-A receptors in the absence of GABA, expressed as a percentage of the maximal current elicited by a saturating concentration of GABA.

Receptor Subunit CompositionCarisoprodol Efficacy (% of max GABA current)Reference
α1β2γ2~43%[6]
α1β3δ>100% (more efficacious than GABA)[6]
α4β3δ>100% (more efficacious than GABA)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the in-vitro evaluation of Carisoprodol.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of compounds on ion channels like the GABA-A receptor.

Objective: To measure the ion flow (current) through GABA-A receptors in response to GABA and/or Carisoprodol.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.[2][6]

  • Cell Preparation: After 24-48 hours, the cells are prepared for recording. They are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV) to measure the current flowing through the ion channels.

  • Drug Application: A rapid solution exchange system is used to apply GABA and Carisoprodol, alone or in combination, to the cell.

  • Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak amplitude of the current is measured and analyzed to determine the effects of Carisoprodol on GABA-A receptor function.[2][6]

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture HEK293 Cell Culture transfection Transfection with GABA-A Receptor Subunit cDNAs cell_culture->transfection plating Plating cells on coverslips transfection->plating patching Obtain Whole-Cell Patch-Clamp Configuration plating->patching voltage_clamp Clamp Membrane Potential patching->voltage_clamp drug_app Apply GABA and/or Carisoprodol voltage_clamp->drug_app data_acq Record Ionic Currents drug_app->data_acq measure Measure Peak Current Amplitude data_acq->measure concentration_response Generate Concentration-Response Curves measure->concentration_response ec50 Calculate EC50 and Efficacy concentration_response->ec50

Caption: Workflow for a whole-cell patch-clamp experiment.

In-Vitro Metabolism

Carisoprodol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[8][9][10]

Metabolic Pathway of Carisoprodol

The N-dealkylation of Carisoprodol's isopropyl group by CYP2C19 is the main metabolic route. A minor pathway involves hydroxylation to hydroxycarisoprodol.[8]

Carisoprodol_Metabolism cluster_pathways Metabolic Pathways Carisoprodol Carisoprodol CYP2C19 CYP2C19 (N-dealkylation) Carisoprodol->CYP2C19 Unknown_Enzyme Unknown Enzyme (Hydroxylation) Carisoprodol->Unknown_Enzyme Meprobamate Meprobamate (Active Metabolite) CYP2C19->Meprobamate Major Pathway Hydroxycarisoprodol Hydroxycarisoprodol (Inactive Metabolite) Unknown_Enzyme->Hydroxycarisoprodol Minor Pathway

Caption: Metabolic pathways of Carisoprodol.

Individuals with genetic polymorphisms leading to reduced or absent CYP2C19 activity ("poor metabolizers") exhibit a 4-fold increase in exposure to Carisoprodol and a 50% decrease in meprobamate exposure compared to normal metabolizers.[11] This highlights the importance of CYP2C19 genotype in the pharmacokinetics of Carisoprodol.[10][11]

References

The Evolving Therapeutic Landscape of Carbamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, once primarily associated with pesticides, has emerged as a versatile and crucial scaffold in modern medicinal chemistry. Its unique physicochemical properties, including chemical and proteolytic stability, the ability to permeate cell membranes, and its resemblance to a peptide bond, have positioned carbamate derivatives as key components in a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the potential therapeutic effects of carbamate derivatives, focusing on their applications as cholinesterase inhibitors, anticancer agents, and antiviral compounds. It further details the experimental protocols for their evaluation and visualizes key mechanisms and workflows to aid in research and development.

Therapeutic Applications and Efficacy of Carbamate Derivatives

Carbamate derivatives have been successfully developed into drugs and prodrugs for a variety of diseases, including Alzheimer's disease, cancer, and viral infections.[1][2] The carbamate moiety can play a direct role in drug-target interactions or be utilized to enhance the biological activity and pharmacokinetic properties of a parent molecule.[1]

Cholinesterase Inhibition

One of the most well-established therapeutic applications of carbamate derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] By reversibly inhibiting these enzymes, carbamate drugs increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the management of Alzheimer's disease and myasthenia gravis.[3]

Table 1: Inhibitory Activity (IC50) of Carbamate Derivatives against Cholinesterases

CompoundTarget EnzymeIC50 (µM)Reference
RivastigmineAChE4.1[1]
Carbamate 1BChE0.12 ± 0.09[2]
Carbamate 7BChE0.38 ± 0.01[2]
Galantamine (Standard)BChE-[2]
Donepezil (Standard)BChE3.54[4]
Carbamate 10cBChE0.07[4]

Note: IC50 is the half-maximal inhibitory concentration.

Anticancer Activity

In oncology, carbamates are utilized both as active cytotoxic agents and as prodrugs to improve the therapeutic index of existing anticancer drugs.[5][6] They can interfere with critical cellular processes such as tubulin polymerization and DNA synthesis.[5]

Table 2: In Vitro Anticancer Activity (IC50) of Carbamate Derivatives

CompoundCell LineIC50 (µM)Reference
Alkyl-5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates (12)Murine leukemia L1210< 1[3]
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates (13)Leukemia L12103.2[3]
Steroidal Carbamate 6Mouse colon carcinoma CT26WT26.8[7]
Substituted Carbazole Carbamate 27Human glioma U87MG17.97[8]
Substituted Carbazole Carbamate 28Human glioma U87MG15.25[8]
Substituted Carbazole Carbamate 30Human glioma U87MG29.58[8]
Substituted Carbazole Carbamate 31Human glioma U87MG23.80[8]

Note: IC50 is the half-maximal inhibitory concentration.

Antiviral Activity

Carbamate derivatives have also demonstrated potential as antiviral agents, with some compounds showing activity against HIV-1 and other viruses. The carbamate moiety can be incorporated to enhance the stability and lipophilicity of antiviral nucleoside analogs.

Table 3: Anti-HIV-1 Activity (EC50) of AZT-Carbamate Derivatives

Compound TypeEC50 (µM)Reference
AZT Carbamate Methyl Amides1.8 - 4.0
AZT Carbamate Methyl Esters2.0 - 20

Note: EC50 is the half-maximal effective concentration.

Experimental Protocols for Evaluating Carbamate Derivatives

The preclinical evaluation of carbamate derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action. The following are detailed methodologies for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Test carbamate derivatives and a positive control (e.g., Rivastigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in 0.1 M sodium phosphate buffer, pH 8.0.

    • Prepare serial dilutions of the test carbamate derivatives and the positive control in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of the assay buffer to the "blank" wells.

    • Add 20 µL of the AChE solution to the "negative control" and "test compound" wells.

    • Add 20 µL of the appropriate dilution of the test carbamate or positive control to the "test compound" wells. Add 20 µL of assay buffer to the "negative control" wells.

    • Add 140 µL of 0.1 M sodium phosphate buffer, pH 8.0, to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at time zero and then kinetically every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test carbamate derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test carbamate derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the carbamate derivative for the desired time.

    • Harvest the cells (including floating cells) and wash them twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.[1]

  • Data Analysis:

    • Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Principle: Infectious virus particles create localized areas of cell death or lysis, known as plaques, on a monolayer of susceptible host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.

Materials:

  • Susceptible host cell line

  • Lytic virus stock

  • Complete cell culture medium

  • Test carbamate derivatives

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding:

    • Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Incubation:

    • Prepare serial dilutions of the test carbamate derivative.

    • Pre-treat the cell monolayers with the different concentrations of the compound for a specified time.

    • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Plaque Development:

    • After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

    • Incubate the plates for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Stain the cells with crystal violet solution, which stains viable cells, leaving the plaques as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration using the formula: % Plaque Reduction = [ (Number of Plaques in Virus Control - Number of Plaques in Treated Well) / Number of Plaques in Virus Control ] x 100

    • Plot the percentage of plaque reduction against the logarithm of the compound concentration to determine the EC50 value.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance the understanding of the therapeutic potential of carbamate derivatives.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Increased_ACh Increased ACh in Synapse Carbamate Carbamate Inhibitor Carbamate->AChE Reversibly Inhibits Prolonged_Signal Prolonged Cholinergic Signaling Increased_ACh->Prolonged_Signal Leads to

Caption: Reversible inhibition of acetylcholinesterase by a carbamate derivative.

General Experimental Workflow for Evaluating Carbamate Derivatives

Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Compound Design & Library Synthesis Characterization Chemical Characterization (NMR, MS, Purity) Design->Characterization Primary_Screening Primary Screening (e.g., AChE Inhibition, Cytotoxicity) Characterization->Primary_Screening Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Primary_Screening->Dose_Response Mechanism_Assays Mechanism of Action Assays (e.g., Apoptosis, Plaque Reduction) Dose_Response->Mechanism_Assays Animal_Model Animal Model of Disease (Efficacy Studies) Mechanism_Assays->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Animal_Model->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity Prodrug_Activation cluster_prodrug Inactive Prodrug cluster_activation Activation cluster_products Active Drug & Byproducts Carbamate_Prodrug Carbamate Prodrug (Inactive) Enzyme Enzyme (e.g., Esterase, CYP450) Carbamate_Prodrug->Enzyme Hydrolysis Active_Drug Active Drug (e.g., Phenol, Amine) Enzyme->Active_Drug Releases Byproducts CO2 + Amine/Alcohol Enzyme->Byproducts Releases

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a significant metabolite of the muscle relaxant Carisoprodol, plays a crucial role in understanding the pharmacokinetics and toxicology of its parent compound. Accurate and robust analytical methods are essential for its quantification in various biological matrices. These application notes provide detailed protocols for the determination of this analyte, primarily focusing on advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and professionals in drug development and forensic toxicology.

Analytical Methods Overview

The quantification of this compound, often analyzed alongside its precursor Meprobamate, can be achieved through several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Refractive Index (RI) detection offers a cost-effective method for quantification, particularly in bulk drug analysis.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of Carisoprodol and its metabolites. Derivatization is often employed to enhance the volatility and sensitivity of the analytes.[5][6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the gold standard for bioanalytical applications due to its high sensitivity, specificity, and ability to handle complex biological matrices with minimal sample cleanup.[5][8][9]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of Meprobamate and its hydroxy metabolite.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterMethod 1Method 2
Analyte(s) Carisoprodol, MeprobamateMeprobamate
Matrix Biological SpecimensPlasma, Whole Blood, Urine
Extraction Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE) with Chloroform
Derivatization Trimethylsilyl (TMS) derivatives[10]Not specified
Internal Standard Methapyrilene[6]Carisoprodol[10]
Linearity Not Specified0 - 200 mg/L[10]
Limit of Detection (LOD) 2 µg/mL (without derivatization)[5]0.58 mg/L[10]
Limit of Quantification (LOQ) Not Specified1.93 mg/L[10]
Precision (CV%) Not SpecifiedIntra-assay: 2.3-4.3%, Inter-assay: 5.5-12.3%[10]
Accuracy/Recovery (%) Not SpecifiedIntra-assay: 96.8-112.3%, Inter-assay: 85.5-99.3%; Recovery: 76.2-87.0%[10]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2
Analyte(s) Carisoprodol, MeprobamateMeprobamate
Matrix Artificial Cerebrospinal FluidHuman Plasma
Extraction Direct Injection (No Extraction)[5]Protein Precipitation with Acetonitrile[8]
Internal Standard Diethyl acetamidomalonate[13C-2H3]-meprobamate[8]
Linearity 1 - 1000 ng/mL[5]1 - 300 mg/L[8]
Limit of Detection (LOD) S/N ≥ 3[5]Not Specified
Limit of Quantification (LOQ) S/N ≥ 10 (as low as 0.25 - 5.0 ng/mL reported in other studies)[5]1 mg/L[8]
Precision (CV%) Not SpecifiedIntra- and Inter-day: < 6.4%[8]
Accuracy (%) Not Specified95.3 - 103.6%[8]

Experimental Protocols

Protocol 1: GC-MS Quantification of Meprobamate in Biological Specimens

This protocol is based on the principles of solid-phase extraction followed by GC-MS analysis.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of biological specimen (e.g., urine, homogenized tissue), add an internal standard (e.g., Methapyrilene).

  • Adjust the pH of the sample to approximately 9.0 using a potassium carbonate/bicarbonate buffer.[6]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by deionized water.

  • Load the prepared sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: Restek RTX-50, 30 m x 0.25 mm ID x 0.25 µm film thickness.[6]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: Specific ions for the analyte and internal standard should be determined based on their mass spectra.

Protocol 2: LC-MS/MS Quantification of Meprobamate in Human Plasma

This protocol outlines a rapid and sensitive method using protein precipitation and LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of the internal standard solution ([13C-2H3]-meprobamate).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[8]

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu UFLC or equivalent.

  • Column: Luna MercuryMS C18 (20 mm x 4 mm, 3 µm).[8]

  • Mobile Phase A: Distilled water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Gradient Elution: A suitable gradient program should be developed to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Meprobamate: 219.2 → 158.2 m/z (quantifier), 219.2 → 97.0 m/z (qualifier).[8]

    • Internal Standard: 223.1 → 161.1 m/z (quantifier), 223.1 → 101.1 m/z (qualifier).[8]

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS pH_Adjust pH Adjustment (pH 9.0) Add_IS->pH_Adjust Load_Sample Load Sample onto SPE pH_Adjust->Load_Sample SPE_Condition SPE Cartridge Conditioning SPE_Condition->Load_Sample Wash_SPE Wash SPE Cartridge Load_Sample->Wash_SPE Elute Elute Analytes Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

GC-MS Experimental Workflow

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS_LC Add Internal Standard Plasma_Sample->Add_IS_LC Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS_LC->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject_LC Inject into LC-MS/MS Collect_Supernatant->Inject_LC Separate_LC Chromatographic Separation Inject_LC->Separate_LC Detect_MS Tandem MS Detection (MRM) Separate_LC->Detect_MS Quantify_LC Quantification Detect_MS->Quantify_LC

LC-MS/MS Experimental Workflow

signaling_pathway Carisoprodol Carisoprodol Meprobamate Meprobamate Carisoprodol->Meprobamate Metabolism (CYP2C19) Hydroxycarisoprodol Hydroxycarisoprodol Carisoprodol->Hydroxycarisoprodol Metabolism Hydroxymeprobamate 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Hydroxymeprobamate) Meprobamate->Hydroxymeprobamate Metabolism Hydroxycarisoprodol->Hydroxymeprobamate Metabolism

Metabolic Pathway of Carisoprodol

References

Application Note: HPLC Analysis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the synthesis of Carisoprodol. The method is designed for the accurate quantification of the main compound and the separation of its potential impurities and degradation products. The protocol employs a reversed-phase C18 column with a gradient elution and UV detection at a low wavelength, ensuring sensitivity for compounds with weak chromophores. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a crucial intermediate in the manufacturing of Carisoprodol, a widely used muscle relaxant.[1][2] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method is necessary to monitor its purity and stability. This application note describes a stability-indicating HPLC method developed to separate and quantify this compound from its known process-related impurities and potential degradation products. The method is based on established principles for the analysis of carbamate compounds and is suitable for routine quality control and stability studies.[3][4][5]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
15595
20595
20.1955
25955
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a mixture of water and acetonitrile (50:50, v/v) as the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample by dissolving an appropriate amount in the diluent to achieve the target concentration.

  • Impurity Stock Solutions: Prepare individual stock solutions of potential impurities, such as Carisoprodol Related Compound A (2-hydroxymethyl-2-methylpentyl carbamate) and Meprobamate, at a concentration of 100 µg/mL in the diluent.[6][7]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.[1]

  • Acid Degradation: Treat the sample solution with 1N HCl at 60 °C for 2 hours. Neutralize with 1N NaOH.

  • Base Degradation: Treat the sample solution with 1N NaOH at 60 °C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

Data Presentation

The quantitative data for the validation of the analytical method should be summarized in clear and structured tables.

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
%RSD of Peak Area ≤ 2.0%0.8%

Table 4: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound10 - 150≥ 0.999

Table 5: Accuracy (Recovery)

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.899.8

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Autosampler Inject into HPLC Dissolve_Standard->Autosampler Standard Solution Dissolve_Sample->Autosampler Sample Solution Column C18 Separation Autosampler->Column Detector UV Detection at 210 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: HPLC analysis workflow from sample preparation to data reporting.

Forced Degradation Study Logic

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Analyte 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate Acid Acid Hydrolysis (1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (1N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance

Caption: Logical flow of forced degradation studies for stability assessment.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, accurate, and robust for the quantitative analysis of this compound and for the separation of its potential impurities and degradation products. The detailed protocol and validation data confirm its suitability for routine quality control and stability testing in a pharmaceutical development and manufacturing environment. The use of a low UV wavelength for detection allows for the analysis of carbamate compounds that lack strong chromophores.

References

Application Notes and Protocols for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and its Active Metabolites as Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate serves as a chemical intermediate in the synthesis of Carisoprodol. While the direct biological activity of this intermediate is not extensively characterized, its utility as a research tool is realized through its conversion to Carisoprodol and, subsequently, to its primary active metabolite, meprobamate. These compounds are potent modulators of the central nervous system, primarily acting on GABA-A receptors. These application notes provide detailed protocols for utilizing Carisoprodol and meprobamate to investigate GABAergic neurotransmission, muscle relaxation, and anxiety-like behaviors in preclinical research settings.

Mechanism of Action: Modulation of GABA-A Receptors

Carisoprodol and its metabolite meprobamate exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

Carisoprodol and meprobamate bind to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the effect of GABA. This potentiation of GABAergic inhibition results in the sedative, anxiolytic, and muscle relaxant properties of these compounds. Studies have shown that these compounds exhibit barbiturate-like effects on the GABA-A receptor.[1][2][3]

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Cl_ion Cl- Influx GABA_A->Cl_ion Channel Opening GABA GABA GABA->GABA_A Binds to orthosteric site Carisoprodol Carisoprodol / Meprobamate Carisoprodol->GABA_A Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Figure 1: Simplified signaling pathway of Carisoprodol and meprobamate at the GABA-A receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for Carisoprodol and meprobamate from preclinical studies.

Table 1: In Vitro GABA-A Receptor Modulation

Compound Receptor Subtype Effect EC₅₀ Reference
Carisoprodol α₁β₂γ₂ Allosteric Modulation 142 ± 13 µM [2]

| Carisoprodol | α₁β₂γ₂ | Direct Activation | >100 µM |[2] |

Table 2: In Vivo Behavioral Effects

Compound Animal Model Test Dose Range Observed Effect Reference
Carisoprodol Rat Drug Discrimination 10-100 mg/kg Dose-dependent increase in drug-appropriate responding (ED₅₀ = 46.5 mg/kg) [4]
Meprobamate Mouse (BALB/c) Elevated Plus Maze 60 mg/kg Anxiolytic-like effects [5]
Meprobamate Mouse (Swiss) Elevated Plus Maze 60 mg/kg Anxiolytic-like effects [5]

| Meprobamate | Mouse (Swiss) | Light/Dark Choice | 120 mg/kg | Anxiolytic-like effects |[5] |

Experimental Protocols

Protocol 1: In Vitro Characterization of GABA-A Receptor Modulation using Patch-Clamp Electrophysiology

This protocol details the method for assessing the modulatory effects of Carisoprodol or meprobamate on GABA-A receptors expressed in a cell line.

Materials:

  • HEK293 cells stably expressing human α₁β₂γ₂ GABA-A receptors.[2]

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • External solution (in mM): 125 NaCl, 20 HEPES, 3 CaCl₂, 5.5 KCl, 0.8 MgCl₂, 10 glucose, pH 7.3.

  • Internal pipette solution (in mM): 140 CsCl, 10 EGTA-Na⁺, 10 HEPES-Na⁺, 4 Mg²⁺-ATP, pH 7.2.[6]

  • GABA stock solution.

  • Carisoprodol or meprobamate stock solutions.

  • Patch-clamp rig with amplifier, digitizer, and perfusion system.

Patch_Clamp_Workflow start Start: Culture HEK293 cells expressing GABA-A receptors prepare_cells Prepare cells on coverslips for recording start->prepare_cells setup_rig Set up patch-clamp rig and prepare solutions prepare_cells->setup_rig obtain_seal Obtain whole-cell patch-clamp configuration (GΩ seal) setup_rig->obtain_seal apply_gaba Apply EC₂₀ concentration of GABA to establish baseline current obtain_seal->apply_gaba co_apply_drug Co-apply GABA (EC₂₀) with varying concentrations of Carisoprodol/meprobamate apply_gaba->co_apply_drug record_current Record changes in chloride current co_apply_drug->record_current analyze_data Analyze data: construct dose-response curves and calculate EC₅₀ record_current->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for patch-clamp electrophysiology.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the desired GABA-A receptor subtype. Plate cells onto glass coverslips 24-48 hours before recording.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external solution.

  • Patching: Using a borosilicate glass pipette filled with internal solution, approach a single cell and form a gigaohm seal. Rupture the membrane to achieve whole-cell configuration. Clamp the membrane potential at -60 mV.[6]

  • Baseline Recording: Apply a concentration of GABA that elicits approximately 20% of the maximal response (EC₂₀) to establish a stable baseline current.

  • Drug Application: Co-apply the GABA EC₂₀ concentration with increasing concentrations of Carisoprodol or meprobamate.

  • Data Acquisition: Record the potentiation of the GABA-evoked current at each drug concentration.

  • Data Analysis: Plot the percentage potentiation against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[2]

Protocol 2: In Vivo Assessment of Muscle Relaxant Properties using the Rotarod Test

This protocol is designed to evaluate the muscle relaxant effects of Carisoprodol or meprobamate in mice.

Materials:

  • Male C57BL/6 mice (8-12 weeks old).

  • Rotarod apparatus (e.g., 3 cm diameter rod).

  • Vehicle (e.g., saline with 0.5% Tween 80).

  • Carisoprodol or meprobamate solutions for injection.

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.[7]

  • Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for 2-3 trials on the day before testing, until they can remain on the rod for at least 180 seconds.

  • Baseline Measurement: On the test day, record the baseline latency to fall for each mouse on the rotarod, which is set to accelerate from 4 to 40 rpm over 300 seconds.[7]

  • Drug Administration: Administer the vehicle or different doses of Carisoprodol or meprobamate via i.p. injection.

  • Testing: At the time of peak drug effect (e.g., 30 minutes post-injection), place the mice back on the accelerating rotarod and record the latency to fall. A fall is registered when the mouse falls off the rod or passively rotates with the rod for two consecutive revolutions.[8]

  • Data Analysis: Compare the latency to fall between the vehicle-treated and drug-treated groups. A significant decrease in the time spent on the rod indicates muscle relaxant effects.

Protocol 3: In Vivo Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM) Test

This protocol describes the use of the EPM to assess the anxiolytic-like properties of Carisoprodol or meprobamate in rats.

Materials:

  • Male Wistar rats (250-300 g).

  • Elevated plus maze apparatus (two open arms, 50x12 cm; two closed arms, 50x12 cm with 50 cm high walls, elevated 50 cm from the floor).[9]

  • Video tracking software.

  • Vehicle and drug solutions for i.p. injection.

EPM_Workflow start Start: Acclimate rats to testing room (45-60 min) drug_admin Administer Vehicle or Carisoprodol/meprobamate (i.p.) start->drug_admin wait Wait for drug absorption (e.g., 30 min) drug_admin->wait place_on_maze Place rat in the center of the EPM, facing an open arm wait->place_on_maze record_behavior Record behavior for 5 minutes using video tracking software place_on_maze->record_behavior measure_params Measure parameters: - Time in open/closed arms - Entries into open/closed arms record_behavior->measure_params analyze_data Analyze data: Compare parameters between vehicle and drug groups measure_params->analyze_data end End analyze_data->end

References

Application Notes and Protocols for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (CAS No. 25462-17-3) is a chemical intermediate, notably used in the synthesis of the muscle relaxant Carisoprodol.[1][2] As with any chemical reagent, proper handling, storage, and quality control are paramount to ensure the integrity of research and development activities, as well as the safety of laboratory personnel. These application notes provide detailed protocols for the safe handling, storage, and analytical assessment of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its proper handling and use in experimental settings.

PropertyValueReference(s)
CAS Number 25462-17-3[3]
Molecular Formula C11H23NO3[3]
Molecular Weight 217.31 g/mol [3]
Boiling Point 120-122 °C @ 0.4 Torr[4]
Density 1.0 ± 0.1 g/cm³[4]
Flash Point 157 °C[4]
Refractive Index 1.456[4]

Handling and Safety Precautions

Due to the limited toxicological data available for this specific compound, it should be handled with the standard precautions for a potentially hazardous chemical.[3] The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them properly after handling.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

General Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Spill and Emergency Procedures
  • Minor Spills: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area and contact your institution's environmental health and safety department.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention.

Storage and Stability

Recommended Storage Conditions
ParameterConditionRationale
Temperature Store in a cool place.To minimize thermal degradation.
Atmosphere Store in a dry, well-ventilated area.To prevent hydrolysis from atmospheric moisture.
Container Keep container tightly closed.To prevent contamination and exposure to moisture and air.
Light Store protected from light.To prevent potential photodegradation.
Incompatible Materials

To prevent hazardous reactions, do not store this compound with the following:

  • Acids

  • Acid chlorides

  • Acid anhydrides

  • Oxidizing agents

Experimental Protocols

The following are template protocols for the analytical assessment of this compound. These methods are based on common practices for the analysis of carbamate compounds and should be validated for this specific analyte before use.[2][7]

Protocol for Purity Assessment by HPLC (High-Performance Liquid Chromatography)

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM potassium phosphate monobasic). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan) or RI detection.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or mobile phase) in a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity can be calculated based on the relative peak areas.

Protocol for Identification and Impurity Profiling by GC-MS (Gas Chromatography-Mass Spectrometry)

Given that some carbamates can be thermally labile, GC conditions must be carefully optimized.[8][9]

  • Instrumentation: A GC-MS system.

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: Start with a lower temperature (e.g., 200 °C) and optimize to prevent on-column degradation.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan to identify the compound and any potential impurities based on their mass spectra.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

Visualizations

Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C D Weigh and dispense the required amount C->D E Keep container tightly closed when not in use D->E F Clean work area and equipment E->F G Dispose of waste in designated containers F->G H Remove PPE and wash hands G->H

Caption: A logical workflow for the safe handling of chemical intermediates.

Role in Carisoprodol Synthesis

This diagram illustrates the position of this compound as a key intermediate in one of the synthetic routes to Carisoprodol.[1]

G Synthesis of Carisoprodol A 2-Methyl-2-propyl-1,3-propanediol C Chloroformate Intermediate A->C + B Phosgene B->C + E 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate C->E + D Isopropylamine D->E + G Carisoprodol E->G + F Urethane / Sodium Cyanate F->G +

References

Application Notes and Protocols for the Purification of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the synthesis of the muscle relaxant Carisoprodol.[1] The protocols outlined below are based on general principles for the purification of carbamates and specific information gleaned from the synthesis of Carisoprodol and its intermediates.

Overview of Purification Techniques

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude product. The primary techniques applicable to this compound are liquid-liquid extraction, column chromatography, and recrystallization. Due to the presence of a hydroxyl group and a carbamate moiety, the molecule is of moderate polarity.

Key Considerations:

  • Thermal Stability: Carbamates can be susceptible to thermal degradation. Therefore, it is advisable to use lower temperatures during purification steps like solvent evaporation.

  • pH Sensitivity: Carbamates may hydrolyze under strong acidic or basic conditions. Maintaining a near-neutral pH during aqueous washes is generally recommended.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key parameters and expected outcomes for the different purification techniques. As specific literature data for this compound is limited, the values for yield and purity are indicative and will require experimental optimization.

Technique Principle Typical Solvents/Reagents Estimated Yield Expected Purity Scale Advantages Disadvantages
Liquid-Liquid Extraction Partitioning between immiscible liquids based on solubilityOrganic: Ethyl acetate, Dichloromethane; Aqueous: Water, Brine> 90%90-98%Lab to IndustrialHigh throughput, good for removing water-soluble impuritiesLimited separation of structurally similar impurities
Column Chromatography Differential adsorption on a stationary phaseStationary: Silica gel; Mobile: Hexane/Ethyl acetate gradient70-90%> 99%Lab to PilotHigh resolution, excellent for removing closely related impuritiesTime-consuming, requires large solvent volumes, not ideal for large scale
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperaturesSingle solvent: Isopropanol, Ethyl acetate; Solvent/Anti-solvent: Methanol/Water, Dichloromethane/Hexane60-85%> 99.5%Lab to IndustrialCost-effective, can yield very high purity crystalline solidRequires a solid crude product, potential for significant product loss in the mother liquor

Experimental Protocols

This protocol is suitable for an initial cleanup of the crude product, particularly to remove inorganic salts and water-soluble byproducts. Patent literature suggests that a washing and drying procedure can yield the product as an oily substance with high purity (99.6%).[2]

Materials:

  • Crude this compound

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate (e.g., 10 mL of solvent per gram of crude material).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Add an equal volume of brine to the organic layer, shake, and again discard the aqueous layer. This step helps to remove residual water from the organic phase.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., sodium sulfate). Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product, likely as an oil.

This method is ideal for achieving very high purity by separating the target compound from structurally similar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Analyze the crude product by TLC using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) to determine the separation conditions.

  • Column Packing: Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

If the crude product is a solid or can be solidified, recrystallization is a powerful technique for achieving high purity. For Carisoprodol, a related dicarbamate, a methanol/water system has been used for recrystallization, suggesting a similar system may be effective for its precursor.[3]

Materials:

  • Crude solid this compound

  • Methanol

  • Deionized water (as anti-solvent)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water to the hot solution with stirring until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C).

Visualizations

PurificationWorkflow crude Crude Product extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) crude->extraction Initial Cleanup recrystallization Recrystallization (Methanol/Water) crude->recrystallization If Solid chromatography Column Chromatography (Silica, Hexane/EtOAc) extraction->chromatography High Purity Needed pure_product Pure Product (>99%) extraction->pure_product Purity Sufficient chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow options.

LLE_Protocol start Start: Crude in Ethyl Acetate wash_water Wash with Deionized Water start->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end End: Purified Oily Product evaporate->end

Caption: Liquid-liquid extraction workflow.

Chromatography_Protocol start Start: Crude Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end End: High Purity Product evaporate->end

Caption: Column chromatography workflow.

References

Application Notes and Protocols for the Derivatization of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Carisoprodol) for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, commonly known as carisoprodol, is a centrally acting skeletal muscle relaxant. Its principal active metabolite, meprobamate, also possesses pharmacological activity. Accurate and sensitive quantification of carisoprodol and meprobamate in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.

Direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) can be challenging due to their limited volatility.[1] Derivatization is a chemical modification technique employed to enhance the volatility and thermal stability of analytes, thereby improving their chromatographic behavior and detection sensitivity.[1][2] This document provides detailed application notes and protocols for the derivatization of carisoprodol and meprobamate, with a primary focus on silylation, a robust and widely used method for GC-MS analysis.

Analytical Approaches: The Role of Derivatization

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the analysis of carisoprodol and meprobamate without derivatization, GC-MS offers a valuable alternative, particularly when derivatization is employed to enhance analyte volatility and improve assay sensitivity.[1] GC-MS analysis of underivatized carisoprodol and meprobamate is possible but is often associated with a higher limit of detection.[1]

The most common derivatization technique for carisoprodol and meprobamate is silylation . This process involves the replacement of active hydrogen atoms in the hydroxyl and carbamate functional groups with a trimethylsilyl (TMS) group. The resulting TMS derivatives are more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis. The primary silylating agent used for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst such as 1% trimethylchlorosilane (TMCS).

Experimental Protocols

Protocol 1: Trimethylsilyl (TMS) Derivatization of Carisoprodol and Meprobamate in Hair Samples

This protocol is adapted from a validated method for the simultaneous determination of carisoprodol and meprobamate in human hair.[3]

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Solvents: Distilled water, acetone, ethyl acetate

  • 1.0 M Hydrochloric acid (HCl)

  • Solid-Phase Extraction (SPE) columns

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation (Hair):

    • Wash 30 mg of hair with distilled water and acetone.

    • Cut the hair into small fragments (<1 mm).

    • Incubate the hair fragments in 1.0 M HCl overnight at 50°C for hydrolysis.

    • Adjust the pH of the hydrolyzed solution to 6.5.

  • Solid-Phase Extraction (SPE):

    • Extract the drugs from the hydrolyzed solution using an appropriate SPE column.

    • Elute the analytes from the SPE column.

  • Derivatization:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Add the derivatizing agent, BSTFA with 1% TMCS, to the dried extract.

    • Heat the mixture at 120°C for 30 minutes.[3]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized extract into the GC-MS system.[3]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the validation of the TMS derivatization GC-MS method for the analysis of carisoprodol and meprobamate in hair.[3]

AnalyteLinearity Range (ng/mg)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/mg)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
Carisoprodol0.5 - 10.00.9950.131.5 - 9.33.9 - 6.291.5 - 93.1
Meprobamate0.5 - 10.00.9950.121.5 - 9.33.9 - 6.285.5 - 93.0

Visualizations

Derivatization and Analysis Workflow

Derivatization_Workflow Workflow for Derivatization and GC-MS Analysis of Carisoprodol cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Hair) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Add_Reagent Addition of BSTFA + 1% TMCS Evaporation->Add_Reagent Heating Heating (120°C, 30 min) Add_Reagent->Heating GCMS GC-MS Analysis Heating->GCMS Data Data Acquisition and Quantification GCMS->Data

Caption: Workflow for the derivatization and analysis of carisoprodol.

Silylation Reaction of Carisoprodol

Silylation_Reaction Silylation of Carisoprodol with BSTFA Carisoprodol Carisoprodol (with -OH and -NH groups) TMS_Carisoprodol TMS-Carisoprodol Derivative (Volatile and Thermally Stable) Carisoprodol->TMS_Carisoprodol + BSTFA / Heat BSTFA BSTFA (Silylating Agent)

Caption: Silylation reaction of carisoprodol.

Alternative Derivatization Approaches

While silylation is the most prominently documented derivatization method for carisoprodol, other reagents are used for the derivatization of carbamates in general, particularly in the analysis of pesticides. These include:

  • Acylation with Heptafluorobutyric Anhydride (HFBA): This method introduces a fluoroacyl group, which can enhance sensitivity in electron capture detection (ECD).

  • Derivatization with 9-Xanthydrol: This reagent has been used for the determination of carbamate pesticides in water samples.

The applicability and optimization of these alternative methods for the specific analysis of carisoprodol and meprobamate would require further investigation and validation.

Conclusion

Derivatization, particularly through silylation with BSTFA, is a critical step for the sensitive and reliable quantification of carisoprodol and its metabolite meprobamate by GC-MS. The provided protocol offers a validated starting point for researchers developing analytical methods for these compounds. The enhanced volatility and thermal stability of the TMS derivatives lead to improved chromatographic performance and lower detection limits, which are essential for various research, clinical, and forensic applications.

References

Application Notes and Protocols for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Carisoprodol) in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, commonly known as Carisoprodol, in neuropharmacology research. Carisoprodol is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, an active metabolite with anxiolytic and sedative properties.[1][2] Due to its mechanism of action, which involves the modulation of the GABA-A receptor, Carisoprodol and its metabolite are valuable tools for investigating GABAergic neurotransmission, anxiety, sedation, and motor control.[3][4][5] The compound this compound itself is an intermediate in the synthesis of Carisoprodol.

Mechanism of Action

Carisoprodol's neuropharmacological effects are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][6] Both Carisoprodol and its active metabolite, meprobamate, act as positive allosteric modulators of the GABA-A receptor.[6][7] They bind to a site distinct from the GABA binding site, enhancing the effect of GABA by increasing the influx of chloride ions upon GABA binding.[4][6] This leads to hyperpolarization of the neuron, resulting in neuronal inhibition and producing sedative, anxiolytic, and muscle relaxant effects.[4][5] Studies have shown that Carisoprodol can directly gate the GABA-A receptor at higher concentrations, similar to barbiturates.[7]

Data Presentation

Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters of Carisoprodol and its active metabolite, meprobamate.

ParameterCarisoprodolMeprobamateReference
Route of Administration OralOral (as metabolite of Carisoprodol)[2]
Bioavailability Rapidly absorbed-[2]
Time to Peak Plasma Concentration (Tmax) 1.5 - 2 hours4 hours[1]
Plasma Half-life (t1/2) ~2 hours~10 hours[1]
Metabolism Hepatic (primarily by CYP2C19)Hepatic[1][2]
Elimination RenalRenal[2]
In Vitro Efficacy at GABA-A Receptors

This table presents the half-maximal effective concentration (EC50) values for Carisoprodol and meprobamate at different GABA-A receptor subunit combinations, demonstrating their potency as positive allosteric modulators.

CompoundReceptor SubunitEC50 (µM)Reference
Carisoprodolα1β2γ2142 ± 13[7]
Meprobamateα1β2γ228.6 ± 2.75[6]
Meprobamateα2β2γ232.8 ± 1.81[6]
Meprobamateα3β2γ234.8 ± 2.09[6]
Meprobamateα5β2γ20.8 ± 0.23[6]
In Vivo Behavioral Effects

The following table summarizes the effective doses (ED50) of Carisoprodol and meprobamate in common behavioral assays used to assess muscle relaxant, anxiolytic, and sedative properties in rodents.

CompoundBehavioral AssaySpeciesED50 (mg/kg)Reference
CarisoprodolDrug Discrimination (vs. vehicle)Rat46.5[8]
MeprobamateLocomotor Activity (depression)Mouse~100[7]

Signaling Pathway Diagram

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle Synthesis GABA_A_Receptor GABA-A Receptor (Closed) GABA_vesicle->GABA_A_Receptor Release GABA_A_Receptor_Open GABA-A Receptor (Open) GABA_A_Receptor->GABA_A_Receptor_Open GABA Binding Cl_influx Cl- Influx GABA_A_Receptor_Open->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Carisoprodol Carisoprodol / Meprobamate Carisoprodol->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway modulated by Carisoprodol/Meprobamate.

Experimental Protocols

Protocol 1: In Vitro GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

1. Membrane Preparation:

  • Euthanize adult rats and rapidly dissect the cerebral cortex on ice.

  • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

  • Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., Bradford assay). Store membrane preparations at -80°C.

2. Binding Assay:

  • The assay is performed in a final volume of 500 µL in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • To determine total binding, add membrane preparation (50-100 µg of protein), [3H]-Muscimol (a GABA-A receptor agonist radioligand, final concentration 1-2 nM), and buffer.

  • To determine non-specific binding, add the same components as for total binding plus a high concentration of a non-labeled competitor (e.g., 100 µM GABA).

  • For competition experiments, add membrane preparation, [3H]-Muscimol, and varying concentrations of the test compound (e.g., Carisoprodol or meprobamate).

  • Incubate all tubes at 4°C for 30 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer.

  • Wash the filters three times with 5 mL of ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: In Vivo Assessment of Motor Coordination - Rotarod Test

This protocol is used to evaluate the muscle relaxant and sedative effects of Carisoprodol in rodents.[9][10][11]

1. Apparatus:

  • An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) and fall sensors.

2. Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Training: Place each mouse on the rotarod rotating at a low constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds). Repeat this 2-3 times with an inter-trial interval of 15 minutes.

  • Testing:

    • Administer the test compound (e.g., Carisoprodol, 50-200 mg/kg, i.p.) or vehicle to the animals.

    • At a predetermined time after administration (e.g., 30 minutes), place the animal on the rotarod.

    • Start the rod rotating with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A trial can be ended if the animal falls or passively rotates with the rod for two consecutive revolutions.

    • Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

3. Data Analysis:

  • The primary endpoint is the latency to fall (in seconds).

  • Compare the mean latency to fall between the drug-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: In Vivo Assessment of Anxiolytic-like Activity - Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12][13][14]

1. Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50 cm for rats). The maze is typically made of a non-reflective material.

2. Procedure:

  • Habituate the animals to the testing room for at least 30-60 minutes before the test. The testing room should be dimly lit.

  • Administer the test compound (e.g., meprobamate, 50-150 mg/kg, i.p.) or vehicle.

  • At a specific time after administration (e.g., 30 minutes), place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze freely for a 5-minute period.

  • Record the behavior of the animal using a video camera mounted above the maze.

3. Data Analysis:

  • The primary parameters measured are:

    • The number of entries into the open and closed arms.

    • The time spent in the open and closed arms.

  • Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

  • Other behavioral parameters such as total arm entries (a measure of locomotor activity) and head dips can also be analyzed.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) for data analysis.

Experimental Workflow Diagrams

in_vitro_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Dissection Brain Tissue Dissection Homogenization Homogenization Tissue_Dissection->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Washing Membrane Washing Centrifugation->Washing Quantification Protein Quantification Washing->Quantification Incubation Incubation with [3H]-Muscimol & Test Compound Quantification->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: In Vitro GABA-A Receptor Binding Assay Workflow.

in_vivo_workflow Animal_Habituation Animal Habituation to Testing Room Drug_Administration Vehicle or Carisoprodol/ Meprobamate Administration Animal_Habituation->Drug_Administration Behavioral_Testing Behavioral Assay (Rotarod or EPM) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Latency to Fall / Time in Arms) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: In Vivo Behavioral Experiment Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)-2-methylpentyl Isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the production of Carisoprodol.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are several established methods for the synthesis of this carbamate intermediate. The most common routes include:

  • Isocyanate Route: Reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate. This is a direct approach but requires careful handling of the isocyanate.

  • Phosgene Route: A two-step process involving the reaction of 2-methyl-2-propyl-1,3-propanediol with phosgene to form a chloroformate intermediate, which is then reacted with isopropylamine.[2] This method is effective but involves the highly toxic phosgene.

  • Dioxanone Aminolysis Route: The ring-opening of 5-methyl-5-propyl-1,3-dioxan-2-one with isopropylamine. This is often considered a safer alternative to the phosgene route.

  • Formamide Route: A method described in patent literature involves the initial reaction of formic acid and isopropylamine to generate N-isopropyl formamide, which then reacts with 2-methyl-2-propyl-1,3-propanediol in the presence of a dehydrating agent.[3][4]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in carbamate synthesis can often be attributed to several factors:

  • Presence of Moisture: Isocyanates and chloroformates are highly sensitive to water. Moisture can lead to the formation of undesired byproducts such as symmetric ureas (from isocyanates) or hydrolysis of the starting material. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired carbamate. Common side reactions include the formation of allophanates (reaction of the carbamate product with another molecule of isocyanate) and the trimerization of isocyanates to form isocyanurates.

  • Steric Hindrance: The secondary hydroxyl group of the diol can exhibit steric hindrance, slowing down the reaction rate. The use of a suitable catalyst and optimization of reaction temperature can help overcome this.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or catalyst can all lead to reduced yields.

Q3: What are the white, insoluble precipitates that sometimes form in my reaction?

A3: A common white, insoluble precipitate observed, particularly when using the isocyanate route, is a symmetrically substituted urea, such as N,N'-diisopropylurea. This byproduct forms when isopropyl isocyanate reacts with water to generate isopropylamine, which then reacts with another molecule of isopropyl isocyanate. Strict anhydrous conditions are crucial to prevent its formation.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene, hexane/ethyl acetate) can be effective in removing impurities.

  • Column Chromatography: For oily products or to remove closely related impurities, silica gel column chromatography is a standard purification technique. A gradient of ethyl acetate in hexane is often a good starting point for elution.

  • Aqueous Workup: Washing the reaction mixture with dilute acid, base, and brine can help remove unreacted starting materials and water-soluble byproducts before final purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield in Isocyanate-Based Synthesis
Symptom Possible Cause Troubleshooting Steps
Low yield of desired carbamate with significant formation of a white precipitate.Presence of moisture leading to the formation of N,N'-diisopropylurea.1. Ensure all glassware is thoroughly oven-dried before use. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Ensure the starting diol is dry.
Reaction is sluggish or stalls.Steric hindrance of the secondary alcohol. Insufficient reaction temperature.1. Add a catalyst such as dibutyltin dilaurate (DBTDL) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). 2. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor for side reactions.
Formation of multiple unidentified byproducts.High reaction temperature or incorrect catalyst promoting side reactions like allophanate or isocyanurate formation.1. Lower the reaction temperature. 2. Use a milder catalyst or reduce the catalyst loading. 3. Add the isocyanate slowly to the reaction mixture to maintain a low concentration.
Issue 2: Difficulties in Product Isolation and Purification
Symptom Possible Cause Troubleshooting Steps
Product is an oil and difficult to crystallize.The product may be inherently non-crystalline or contain impurities that inhibit crystallization.1. Attempt purification by silica gel column chromatography. 2. Try co-distillation with a high-boiling solvent under reduced pressure to remove volatile impurities.
Product is contaminated with unreacted starting diol.Incomplete reaction or inefficient purification.1. Ensure the reaction has gone to completion by TLC or HPLC monitoring. 2. During aqueous workup, a dilute acid wash can help remove the more polar diol. 3. Optimize column chromatography conditions for better separation.
Product is discolored.Presence of colored impurities, possibly from catalyst degradation or side reactions.1. Treat a solution of the crude product with activated carbon before filtration and concentration. 2. Ensure high-purity starting materials and solvents are used.

Data Presentation

The following tables provide hypothetical but realistic data to illustrate the impact of various reaction parameters on the yield of this compound via the isocyanate route.

Table 1: Effect of Catalyst on Reaction Yield

Catalyst (mol%) Temperature (°C) Reaction Time (h) Yield (%)
None252435
DBTDL (1%)25685
DBU (5%)25878
None60855
DBTDL (1%)60292

Table 2: Effect of Solvent on Reaction Yield (with 1% DBTDL at 25°C)

Solvent Reaction Time (h) Yield (%)
Dichloromethane (DCM)682
Tetrahydrofuran (THF)685
Toluene888
Acetonitrile875

Experimental Protocols

Protocol 1: Synthesis via Isopropyl Isocyanate

This protocol describes the synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol and isopropyl isocyanate using a tin catalyst.

Materials:

  • 2-methyl-2-propyl-1,3-propanediol (1.0 eq)

  • Isopropyl isocyanate (1.05 eq)

  • Dibutyltin dilaurate (DBTDL) (0.01 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-2-propyl-1,3-propanediol and anhydrous toluene.

  • Add dibutyltin dilaurate to the stirred solution.

  • Dissolve isopropyl isocyanate in anhydrous toluene and add it to the dropping funnel.

  • Add the isopropyl isocyanate solution dropwise to the reaction mixture over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis via Dioxanone Aminolysis

This protocol outlines a safer alternative using the ring-opening of a cyclic carbonate.

Materials:

  • 5-methyl-5-propyl-1,3-dioxan-2-one (1.0 eq)

  • Isopropylamine (1.5 eq)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-5-propyl-1,3-dioxan-2-one in methanol.

  • Add isopropylamine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware reagents Add Diol and Anhydrous Solvent start->reagents catalyst Add Catalyst reagents->catalyst isocyanate_prep Prepare Isocyanate Solution catalyst->isocyanate_prep addition Slow Addition of Isocyanate isocyanate_prep->addition stirring Stir at RT addition->stirring monitoring Monitor by TLC/HPLC stirring->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Purify (Chromatography) concentration->purification product Pure Product purification->product

Caption: Workflow for the synthesis of this compound via the isocyanate route.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed moisture Moisture Contamination start->moisture side_reactions Side Reactions start->side_reactions incomplete_rxn Incomplete Reaction start->incomplete_rxn conditions Suboptimal Conditions start->conditions dry Use Anhydrous Reagents/Solvents moisture->dry Leads to optimize_temp Optimize Temperature side_reactions->optimize_temp Mitigated by catalyst Use/Change Catalyst side_reactions->catalyst Mitigated by incomplete_rxn->catalyst Addressed by monitor Monitor Reaction Progress incomplete_rxn->monitor Identified by conditions->optimize_temp Optimize conditions->catalyst Optimize change_solvent Change Solvent conditions->change_solvent Optimize

Caption: Troubleshooting guide for low reaction yield.

References

Stability issues with 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound appears cloudy or has formed a precipitate. What could be the cause?

A1: Precipitate formation can be due to several factors:

  • Poor Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent. Carbamate solubility can be influenced by the solvent's polarity.

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during storage or experimentation can lead to precipitation.

  • pH-Dependent Solubility: While carbamates are generally neutral, significant pH shifts in the solution can affect the solubility of potential degradation products or interactions with other formulation components.

  • Degradation: The precipitate could be a less soluble degradation product. Carbamates can degrade, especially under basic conditions.

Troubleshooting Steps:

  • Verify Solubility: Check the literature for the solubility of this compound in your specific solvent system. Consider performing a solubility study.

  • Adjust Concentration: Try preparing a more dilute solution.

  • Control Temperature: Ensure the solution is maintained at a constant and appropriate temperature.

  • Buffer the Solution: If the application allows, use a buffer to maintain a stable pH.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

Q2: I am observing a decrease in the concentration of this compound over time in my aqueous solution. What is the likely cause?

A2: A decrease in concentration over time strongly suggests chemical instability, with hydrolysis being the most probable degradation pathway for carbamates in aqueous solutions.[1][2] The stability of carbamates is significantly influenced by pH and temperature.

  • Base-Catalyzed Hydrolysis: Carbamates are susceptible to hydrolysis, particularly under basic (high pH) conditions.[2] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate group.

  • Acid-Catalyzed Hydrolysis: While generally more stable in acidic to neutral conditions, some carbamates can undergo hydrolysis at very low pH.

  • Enzymatic Degradation: If the solution contains biological components (e.g., cell lysates, serum), esterases or other enzymes may be present that can catalyze the hydrolysis of the carbamate bond.[1]

Troubleshooting Steps:

  • pH Control: The most critical factor to control is pH. Prepare your solutions in a buffer system appropriate for your experiment, preferably in the neutral to slightly acidic range (pH 4-7) for enhanced stability.

  • Temperature Control: Store solutions at lower temperatures (e.g., 2-8 °C or frozen) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

  • Use Aprotic Solvents: If your experimental design permits, consider using aprotic organic solvents (e.g., DMSO, DMF) for stock solutions, where hydrolytic degradation is minimized.

  • Prepare Fresh Solutions: For sensitive experiments, prepare solutions of this compound immediately before use.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: The hydrolysis of the carbamate bond is the primary degradation pathway. This reaction would yield isopropylamine, 2-(hydroxymethyl)-2-methylpentan-1-ol, and carbon dioxide.[2][3] Under certain conditions, particularly with primary amines, an isocyanate intermediate can be formed during base-catalyzed hydrolysis.[2]

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate the impact of pH and temperature on degradation. This data is for illustrative purposes only and should be confirmed experimentally.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.

pHHalf-life (t½) in hours (Hypothetical)Degradation Rate Constant (k) in h⁻¹ (Hypothetical)
4.025000.00028
7.018000.00039
9.01500.00462
11.0100.06931

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.4.

Temperature (°C)Half-life (t½) in hours (Hypothetical)Degradation Rate Constant (k) in h⁻¹ (Hypothetical)
445000.00015
2515000.00046
375000.00139

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for quantifying the concentration of this compound over time to assess its stability.

Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other appropriate buffer components)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile (or a suitable solvent) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (for stability study):

    • Prepare a solution of the compound at a known concentration in the desired buffer or solvent system.

    • Incubate the solution under the desired conditions (e.g., specific pH and temperature).

    • At each time point, withdraw an aliquot and dilute it with the mobile phase to a concentration within the calibration range.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 210 nm (this may need to be optimized)

    • Gradient Elution (Example):

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (equilibration)

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the compound in the stability samples at each time point using the calibration curve.

    • Plot the concentration versus time to determine the degradation kinetics.

Visualizations

degradation_pathway cluster_products compound 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate intermediate Unstable Intermediate compound->intermediate Hydrolysis (H₂O, OH⁻ or H⁺) products Degradation Products intermediate->products amine Isopropylamine alcohol 2-(Hydroxymethyl)-2-methylpentyl -1-ol co2 Carbon Dioxide

Caption: General hydrolytic degradation pathway of the carbamate.

troubleshooting_workflow start Stability Issue Observed (e.g., precipitation, concentration loss) check_solubility Is concentration > solubility limit? start->check_solubility check_conditions Are pH and temperature controlled? check_solubility->check_conditions No adjust_concentration Lower concentration check_solubility->adjust_concentration Yes check_purity Analyze starting material purity check_conditions->check_purity Yes control_conditions Buffer pH and control temperature check_conditions->control_conditions No use_fresh Prepare fresh solutions check_purity->use_fresh end_solution Solution Stable adjust_concentration->end_solution control_conditions->end_solution use_fresh->end_solution

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting HPLC Separation of Carbamate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of carbamate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for the successful HPLC separation of carbamate isomers?

A1: The most critical factors are the choice of the chiral stationary phase (CSP) and the optimization of the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the enantioseparation of various compounds, including carbamates.[1] The mobile phase, including the organic modifier, additives, and pH, plays a crucial role in achieving selectivity and resolution.[2][3]

Q2: How do I choose the appropriate chiral stationary phase (CSP) for my carbamate isomers?

A2: The selection of a CSP is often an empirical process.[3][4] A good starting point is to screen several polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) coatings.[5] The chemical structure of your carbamate isomers, including the presence of aromatic rings and hydrogen-bonding groups, will influence the interactions with the CSP and guide your selection.[6]

Q3: What are the typical mobile phases used for the separation of carbamate isomers?

A3: Both normal-phase and reversed-phase chromatography can be employed. Normal-phase, using non-polar solvents like hexane mixed with an alcohol (e.g., isopropanol or ethanol), is very common for chiral separations on polysaccharide CSPs.[4][6] Reversed-phase, with polar mobile phases like water/acetonitrile or water/methanol, is also utilized, especially with modern immobilized CSPs that are compatible with a wider range of solvents.[4][7]

Q4: Can temperature be used to optimize the separation of carbamate isomers?

A4: Yes, temperature is a critical parameter that can significantly impact selectivity in chiral HPLC. Adjusting the column temperature can alter the thermodynamics of the interaction between the isomers and the CSP, which can improve resolution.[8] It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) during method development.[4]

Q5: What are mobile phase additives, and are they necessary for carbamate isomer separation?

A5: Mobile phase additives are small amounts of acids or bases added to the mobile phase to improve peak shape and selectivity, particularly for ionizable compounds. For basic carbamates, an amine like diethylamine (DEA) might be added, while for acidic compounds, an acid like trifluoroacetic acid (TFA) can be beneficial.[4][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Resolution of Isomers

Q: My chromatogram shows a single peak or poorly resolved peaks for my carbamate isomers. What are the potential causes and how can I improve the resolution?

A: Poor resolution is a common challenge in isomer separations and typically indicates a lack of differential interaction between the isomers and the stationary phase.

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your specific isomers.

    • Solution: Screen a variety of polysaccharide-based CSPs with different selectivities.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition may not be providing adequate selectivity.

    • Solution:

      • Adjust Organic Modifier Ratio: Systematically vary the percentage of the alcohol (e.g., isopropanol, ethanol) in your normal-phase mobile phase.

      • Switch Organic Modifier: If using isopropanol, try ethanol, or vice versa, as this can alter selectivity.

      • Add a Modifier: For ionizable carbamates, add a small amount (e.g., 0.1%) of an acidic or basic modifier to the mobile phase.[4]

  • Incorrect Temperature: The column temperature may not be optimal for the separation.

    • Solution: Evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.

  • Flow Rate Too High: A high flow rate can reduce the time for interactions to occur.

    • Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to potentially increase resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The peaks for my carbamate isomers are tailing or fronting. What could be the cause and how can I fix it?

A: Poor peak shape can compromise the accuracy of your results. Peak tailing is often due to secondary interactions, while fronting can be a sign of column overload.

Potential Causes and Solutions for Peak Tailing:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica support of the stationary phase can interact with basic analytes, causing tailing.

    • Solution: Add a basic modifier like diethylamine (DEA) to the mobile phase to mask these active sites.[4][9]

  • Column Contamination: The column or guard column may be contaminated.

    • Solution: Flush the column with a strong solvent or replace the guard column.[4]

  • Sample Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

Potential Causes and Solutions for Peak Fronting:

  • Column Overload: This is a common cause of peak fronting.

    • Solution: Dilute your sample and inject a smaller amount.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Issue 3: Unstable or Shifting Retention Times

Q: I am observing a drift in the retention times of my carbamate isomers from one injection to the next. What is causing this instability?

A: Fluctuating retention times can indicate a problem with the stability of the HPLC system or the method conditions.

Potential Causes and Solutions:

  • Inconsistent Mobile Phase Composition: Inaccuracies in preparing the mobile phase can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a gradient, ensure the pump is functioning correctly.[10]

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times.[8]

    • Solution: Use a column oven to maintain a constant and controlled temperature for the column.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.

  • Pump Issues: Air bubbles in the pump or faulty check valves can cause an inconsistent flow rate.

    • Solution: Degas the mobile phase and purge the pump to remove any air bubbles. If the problem persists, the check valves may need to be cleaned or replaced.

Experimental Protocols

Protocol: Chiral HPLC Method Development for Carbamate Isomers

This protocol outlines a systematic approach to developing a separation method for carbamate enantiomers using a polysaccharide-based chiral stationary phase.

  • CSP Screening:

    • Select 2-3 polysaccharide-based chiral columns with different selectivities (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)).

    • Prepare a stock solution of your carbamate isomer mixture in a suitable solvent (e.g., mobile phase).

    • For each column, perform an initial screening run using a standard mobile phase, such as 90:10 (v/v) n-hexane/isopropanol.[6]

    • If your carbamate is acidic or basic, add 0.1% of an appropriate modifier (e.g., TFA for acidic, DEA for basic) to the mobile phase.[6]

  • Mobile Phase Optimization:

    • Once partial separation is achieved on a particular CSP, optimize the mobile phase composition.

    • Systematically adjust the ratio of the alcohol modifier in 2-5% increments (e.g., 95:5, 90:10, 85:15 n-hexane/isopropanol) to find the optimal selectivity.

    • If resolution is still not satisfactory, try switching the alcohol modifier (e.g., to ethanol).

  • Temperature Optimization:

    • Evaluate the effect of temperature on the separation.

    • Set the column oven to different temperatures (e.g., 15°C, 25°C, and 40°C) and analyze the sample at each temperature to determine the optimal condition for resolution.[4]

  • Flow Rate Optimization:

    • If the peaks are well-separated but broad, you may be able to increase the flow rate to shorten the analysis time.

    • If the peaks are not baseline resolved, try decreasing the flow rate (e.g., to 0.5 mL/min) to improve resolution.

Data Presentation

Table 1: Example Starting Conditions for HPLC Separation of Carbamate Pesticides

ParameterConditionReference
Column C18 Intersil 5 µm (250 x 4.6 mm)[5]
Mobile Phase Water/Acetonitrile (33/67, v/v)[5]
Flow Rate 1 mL/min[5]
Temperature 28.5 °C[5]
Detection UV at 205 nm[5]

Table 2: Example Gradient Conditions for HPLC-DAD Analysis of Carbamate Pesticides

Time (min)% Phase A (Water)% Phase B (Acetonitrile)
08020
301090
351090
388020
488020

(Source: Adapted from a study on the multi-residue determination of methyl-carbamate pesticides)

Mandatory Visualizations

Caption: Troubleshooting workflow for poor HPLC separation of isomers.

Caption: Troubleshooting guide for common peak shape problems in HPLC.

References

Technical Support Center: Synthesis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes start from 2-methyl-2-propyl-1,3-propanediol. The first route involves the formation of a chloroformate intermediate by reacting the diol with phosgene, followed by a reaction with isopropylamine. A second common route is the direct reaction of the diol with isopropyl isocyanate, often in the presence of a catalyst.

Q2: What are the major impurities I should be aware of during this synthesis?

A2: Key impurities include unreacted starting materials (2-methyl-2-propyl-1,3-propanediol), the dicarbamate analogue (Carisoprodol), and process-related side products. A notable impurity is an olefinic species, Carbamic acid 2-isopropylcarbamoyloxymethyl-2-methyl-pent-3-enyl ester, which can form at levels of approximately 0.14%.[1] Other potential impurities include symmetrical ureas (from isocyanate side reactions) and N-alkylation products.

Q3: How can I monitor the progress of the reaction and the impurity profile?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction.[2][3] Given that the analyte has a weak chromophore, detection at low wavelengths (e.g., ~200 nm) may be necessary.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but thermal degradation of the carbamate in the injector port can be a challenge.[2]

Q4: What are the general strategies for minimizing impurity formation?

A4: Key strategies include:

  • Control of Stoichiometry: Precise control over the molar ratios of reactants is crucial to avoid side reactions.

  • Temperature Control: Maintaining the recommended reaction temperature is critical to prevent the formation of degradation products and other side products.

  • Anhydrous Conditions: For reactions involving isocyanates or chloroformates, the exclusion of moisture is essential to prevent the formation of urea-based impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purification: Effective purification of the crude product, for instance by recrystallization, is vital to remove final traces of impurities.[1]

Troubleshooting Guides

Issue 1: High Levels of Unreacted 2-Methyl-2-propyl-1,3-propanediol
Possible Cause Suggested Solution
Insufficient amount of carbamoylating agent (isopropyl isocyanate or chloroformate intermediate).Ensure accurate measurement of the carbamoylating agent. A slight excess (e.g., 1.05-1.1 equivalents) may be required to drive the reaction to completion.
Low reaction temperature or insufficient reaction time.Monitor the reaction progress using HPLC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time.
Inefficient mixing.Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if the starting materials have different solubilities.
Catalyst deactivation (if applicable).If a catalyst is used, ensure it is fresh and active. For base catalysts, ensure they have not been neutralized by acidic impurities.
Issue 2: Formation of the Dicarbamate Byproduct (Carisoprodol)
Possible Cause Suggested Solution
Excess of the carbamoylating agent.Carefully control the stoichiometry to use only a slight excess of the carbamoylating agent. Adding the agent portion-wise can also help to control the reaction.
Reaction temperature is too high.High temperatures can favor the formation of the dicarbamate. Maintain the reaction at the recommended temperature.
Prolonged reaction time.Once the formation of the desired monocarbamate has plateaued (as determined by HPLC), proceed with the work-up to avoid further reaction to the dicarbamate.
Issue 3: Presence of the Olefin Impurity (Carbamic acid 2-isopropylcarbamoyloxymethyl-2-methyl-pent-3-enyl ester)
Possible Cause Suggested Solution
Dehydration side reaction under acidic or high-temperature conditions.Avoid acidic conditions and high temperatures during the reaction and work-up. The use of a non-acidic catalyst or a base to neutralize any acidic byproducts is recommended.
Impurities in the starting diol.Ensure the purity of the 2-methyl-2-propyl-1,3-propanediol starting material.
Ineffective purification.This impurity may be difficult to remove by standard chromatography. Recrystallization of the final product is often an effective method for its removal.[1]

Quantitative Data on Impurity Control

The following table provides illustrative data on how reaction parameters can influence the impurity profile. Note: This data is for illustrative purposes to demonstrate trends and may not represent actual experimental results.

Parameter Condition A Purity of Target Molecule (%) Dicarbamate Impurity (%) Olefin Impurity (%)
Temperature 25°C9530.1
50°C9260.2
80°C85120.5
Equivalents of Isocyanate 1.059620.1
1.29350.1
1.588100.1
Catalyst None90 (at 24h)20.1
Triethylamine97 (at 8h)1.50.1
Dibutyltin dilaurate98 (at 4h)10.1

Experimental Protocols

Protocol 1: Synthesis via Isopropyl Isocyanate

This protocol is designed to favor the formation of the monocarbamate and minimize side reactions.

Materials:

  • 2-Methyl-2-propyl-1,3-propanediol

  • Isopropyl isocyanate

  • Anhydrous Toluene

  • Triethylamine (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-methyl-2-propyl-1,3-propanediol (1.0 eq) in anhydrous toluene, add triethylamine (0.1 eq, optional).

  • Slowly add isopropyl isocyanate (1.05 eq) dropwise at room temperature under an inert atmosphere.

  • Monitor the reaction by HPLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate).

  • Slowly add a solvent in which the product is poorly soluble (an anti-solvent, e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizations

impurity_formation_pathway 2-Methyl-2-propyl-1,3-propanediol 2-Methyl-2-propyl-1,3-propanediol Target Molecule Target Molecule 2-Methyl-2-propyl-1,3-propanediol->Target Molecule + Isopropyl Isocyanate (1 eq) Olefin Impurity Olefin Impurity 2-Methyl-2-propyl-1,3-propanediol->Olefin Impurity Dehydration Isopropyl Isocyanate Isopropyl Isocyanate Dicarbamate (Carisoprodol) Dicarbamate (Carisoprodol) Target Molecule->Dicarbamate (Carisoprodol) + Isopropyl Isocyanate (excess)

Caption: Impurity formation pathways in the synthesis.

troubleshooting_workflow start Analyze Crude Product by HPLC high_diol High Unreacted Diol? start->high_diol high_dicarbamate High Dicarbamate? high_diol->high_dicarbamate No check_stoichiometry Check Stoichiometry & Reaction Time/Temp high_diol->check_stoichiometry Yes other_impurities Other Impurities Present? high_dicarbamate->other_impurities No reduce_isocyanate Reduce Isocyanate Equivalents high_dicarbamate->reduce_isocyanate Yes check_conditions Check for Moisture & Side Reactions other_impurities->check_conditions Yes purify Purify by Recrystallization other_impurities->purify No check_stoichiometry->high_dicarbamate reduce_isocyanate->other_impurities check_conditions->purify

Caption: A logical workflow for troubleshooting impurities.

References

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during experiments and storage?

Based on the general chemical properties of carbamates, the primary factors that can lead to the degradation of this compound are:

  • pH: Carbamates are susceptible to hydrolysis, particularly under acidic or basic conditions.[1]

  • Temperature: Elevated temperatures can significantly accelerate both hydrolytic and thermal degradation pathways.[1]

  • Light: Exposure to ultraviolet (UV) light can provide the energy to initiate photolytic degradation.[1]

  • Presence of Water: As a key reactant in hydrolysis, the presence of water can facilitate the breakdown of the carbamate linkage.[1]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can degrade the molecule.[1]

Q2: What are the potential degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented, based on general carbamate chemistry, potential degradation products could include:

  • Hydrolysis Products: Isopropylamine, 2-(hydroxymethyl)-2-methylpentan-1-ol, and carbon dioxide are likely products resulting from the cleavage of the carbamate ester bond.

  • Oxidation Products: Oxidation of the primary alcohol group could lead to the formation of the corresponding aldehyde or carboxylic acid.

Q3: What are the recommended storage conditions to minimize the degradation of this compound?

To ensure the stability of your samples, we recommend the following storage conditions. Always refer to the supplier's safety data sheet (SDS) for any specific recommendations.

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Minimizes thermal degradation and slows down hydrolytic processes.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[1]Minimizes oxidation and interaction with atmospheric moisture.[1]
Light Protect from light by using an amber vial or storing in the dark.[1]Prevents photolytic degradation.[1]
Container Use a tightly sealed, non-reactive container (e.g., glass).[1]Prevents exposure to air and moisture and avoids reaction with the container material.[1]

Q4: How can I detect degradation in my this compound sample?

Signs of degradation can be observed through both physical and analytical changes:

  • Physical Changes: A noticeable change in color, the appearance of precipitates, or a change in the clarity of a solution can indicate degradation.[1]

  • Analytical Characterization: The most reliable method is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] The appearance of new peaks in the chromatogram, a decrease in the peak area of the parent compound, or a shift in the retention time can all signify degradation.[1] A change in the pH of a solution may also be an indicator.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light, atmosphere). 2. Prepare fresh samples and analyze immediately. 3. Perform a forced degradation study to identify potential degradation product peaks.
Low assay value or recovery Degradation during sample preparation or analysis.1. Minimize sample processing time. 2. Ensure the pH of all solutions is near neutral. 3. Lower the temperature of the autosampler.[3]
Inconsistent results between replicates Non-homogenous sample or ongoing degradation.1. Ensure the sample is fully dissolved and mixed before analysis. 2. Analyze samples as quickly as possible after preparation. 3. Check for and eliminate sources of contamination.
Precipitate formation in solution Poor solubility or degradation product precipitation.1. Verify the appropriate solvent and concentration. 2. Filter the solution before analysis. 3. Analyze the precipitate to determine if it is a degradation product.

Experimental Protocols

1. Stability Study Protocol

This protocol outlines a general workflow for conducting a stability study to assess the degradation of this compound under various conditions.

  • Objective: To determine the stability of the compound under specific conditions (e.g., temperature, pH, light) over time.

  • Methodology:

    • Sample Preparation: Prepare multiple identical samples of the compound in the desired matrix (e.g., solution, solid form).

    • Stress Conditions: Expose the samples to different environmental conditions. For example:

      • Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).

      • pH: Prepare solutions at different pH values (e.g., acidic, neutral, basic).

      • Light: Expose samples to UV light and compare with samples stored in the dark.

    • Time Points: Analyze the samples at predetermined time intervals (e.g., T=0, 24h, 48h, 1 week).

    • Analysis: Use a validated stability-indicating analytical method, such as HPLC, to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

    • Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.

2. Analytical Method for Degradation Analysis using HPLC

This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its potential degradation products. Method optimization will be required for specific applications.

ParameterTypical Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Gradient Program Start with a low percentage of acetonitrile and ramp up. For example, 5% to 95% Acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm or Mass Spectrometry (MS)

Visualizations

Potential Degradation Pathway of this compound A 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate B Hydrolysis (Acid/Base, H2O) A->B F Oxidation A->F C Isopropylamine B->C D 2-(Hydroxymethyl)-2-methylpentan-1-ol B->D E CO2 B->E G Oxidized Products F->G

Caption: Potential degradation pathways of this compound.

Experimental Workflow for a Stability Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution B Aliquot into Vials A->B C Temperature B->C D pH B->D E Light B->E F Sample at Time Points (T=0, T=x, T=y) C->F D->F E->F G HPLC/MS Analysis F->G H Quantify Parent and Degradation Products G->H I Plot Concentration vs. Time H->I J Determine Degradation Rate I->J

Caption: A general workflow for conducting a stability study.

Troubleshooting Logic for Unexpected Chromatographic Peaks Start Unexpected Peaks? CheckBlank Peaks in Blank? Start->CheckBlank Contamination Source of Contamination (Solvent, System) CheckBlank->Contamination Yes FreshSample Analyze Fresh Sample? CheckBlank->FreshSample No Degradation Potential Degradation Product FreshSample->Degradation No ReviewStorage Review Storage and Handling Procedures FreshSample->ReviewStorage Yes ForcedDeg Perform Forced Degradation Study Degradation->ForcedDeg

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and other related carbamate compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample apart from the analyte of interest.[1][2] These can include salts, lipids, proteins, and other endogenous or exogenous compounds.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can lead to either a decrease in the analyte signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[2][3][4] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3]

Q2: What are the common indicators of matrix effects in my analysis of this compound?

A2: Common signs that may suggest matrix effects are impacting your assay include:

  • Poor reproducibility of results, especially in quality control (QC) samples.[4]

  • Inaccurate quantification and non-linear calibration curves.[4]

  • A noticeable decrease in the sensitivity of the assay.[4]

  • Inconsistent peak areas for the analyte when analyzing samples from different biological lots.[4]

  • Peak shape distortion, such as broadening or tailing.[5]

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique to pinpoint the regions in the chromatogram where ion suppression or enhancement occurs.[3][4] A solution of your analyte is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the presence of matrix effects at that specific retention time.[3][4]

  • Quantitative Assessment (Post-Extraction Spike Method): This method quantifies the extent of matrix effects.[6] It involves comparing the response of the analyte in a clean solvent (neat solution) to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[4] The matrix factor (MF) is calculated as follows:

    • MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Troubleshooting Guide

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different biological matrix lots.[4] Endogenous components like phospholipids are known to cause significant matrix effects.[7]

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components.[1][6] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][6]

    • Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components.[1][3] This could involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.[4]

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and reproducible quantification.[2][3]

Issue 2: Low sensitivity and inability to reach the desired limit of quantification (LOQ).

  • Possible Cause: Significant ion suppression is reducing the analyte signal.[8] This is a common issue in complex biological matrices where co-eluting compounds compete with the analyte for ionization.[1][2]

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Implement a more effective sample preparation method to remove the interfering compounds. Techniques like HybridSPE, which specifically target phospholipids, can be very effective for plasma and serum samples.[7][9]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[3]

    • Optimize Ion Source Parameters: Adjust the mass spectrometer's ion source settings, such as temperature and gas flows, to potentially minimize the impact of matrix components on the ionization of your analyte.[1]

Issue 3: Inaccurate quantification and calibration curve non-linearity.

  • Possible Cause: The matrix effect is not consistent across the range of concentrations used for the calibration curve, or the chosen internal standard is not adequately compensating for the matrix effect.

  • Troubleshooting Steps:

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[2] This helps to ensure that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.[2]

    • Evaluate Internal Standard Performance: If using an internal standard, ensure it is co-eluting with the analyte and behaving similarly in the ion source. A stable isotope-labeled internal standard is the most effective choice.[2][3]

    • Standard Addition: For particularly challenging matrices, the method of standard addition can be employed. This involves adding known amounts of the analyte to the actual samples to create a calibration curve within each sample, thereby correcting for matrix effects specific to that sample.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established sample preparation protocol. Spike the analyte at the same low, medium, and high concentrations into the final extracted matrix.[4]

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each concentration level and each matrix lot.

  • Calculate the Coefficient of Variation (CV) of the MF across the different matrix lots to assess the consistency of the matrix effect. A CV of <15% is generally considered acceptable.

Protocol 2: Comparison of Sample Preparation Techniques

  • Select at least three different sample preparation methods (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction).

  • Spike a known concentration of this compound into the biological matrix.

  • Process the spiked samples using each of the selected methods.

  • Analyze the final extracts by LC-MS/MS.

  • Compare the methods based on:

    • Analyte Recovery: The percentage of the analyte recovered after the extraction process.

    • Matrix Effect: Quantify the matrix effect for each method as described in Protocol 1.

    • Process Efficiency: A combination of recovery and matrix effect.

    • Reproducibility: The consistency of the results across replicate preparations.

Data Presentation

Table 1: Quantitative Assessment of Matrix Effect

Matrix LotLow Conc. MFMid Conc. MFHigh Conc. MF
Lot 10.750.780.80
Lot 20.800.820.85
Lot 30.720.750.79
Lot 40.810.830.86
Lot 50.770.790.81
Lot 60.790.810.84
Mean 0.77 0.80 0.83
%CV 4.5% 3.8% 3.6%

Table 2: Comparison of Sample Preparation Methods

MethodAnalyte Recovery (%)Matrix Factor (MF)Process Efficiency (%)Reproducibility (%RSD)
Protein Precipitation950.6561.758.2
Liquid-Liquid Extraction850.8572.255.1
Solid-Phase Extraction900.9585.53.5

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Poor Reproducibility / Low Sensitivity AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Problem->AssessME Suspect Matrix Effects IdentifyInterference Identify Interfering Region/Compounds AssessME->IdentifyInterference OptimizeSP Optimize Sample Preparation (SPE, LLE, Dilution) IdentifyInterference->OptimizeSP OptimizeChromo Optimize Chromatography (Gradient, Column) IdentifyInterference->OptimizeChromo UseIS Use Stable Isotope-Labeled Internal Standard IdentifyInterference->UseIS Revalidate Re-evaluate Matrix Effects OptimizeSP->Revalidate OptimizeChromo->Revalidate UseIS->Revalidate Revalidate->AssessME Further Optimization Needed FinalMethod Final Validated Method Revalidate->FinalMethod Matrix Effects Minimized

Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

IonSuppressionMechanism cluster_source Electrospray Ionization (ESI) Source cluster_explanation Mechanism of Ion Suppression Droplet Charged Droplet GasPhaseIon Gas Phase Analyte Ion Droplet->GasPhaseIon Evaporation & Ionization Analyte Analyte Analyte->Droplet Competition Competition for charge on the droplet surface Analyte->Competition Matrix Matrix Components Matrix->Droplet Matrix->Competition Neutralization Neutralization of analyte ions by matrix components Matrix->Neutralization MS_Inlet To Mass Analyzer GasPhaseIon->MS_Inlet GasPhaseIon->Neutralization Competition->GasPhaseIon Reduced Analyte Ion Formation Neutralization->MS_Inlet Lower Signal

Caption: Simplified mechanism of ion suppression in the ESI source.

References

Technical Support Center: Chromatographic Analysis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended chromatographic conditions for analyzing this compound?

A1: For initial method development, a reverse-phase HPLC method is recommended. Start with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water. The specific starting conditions will depend on the instrumentation and column dimensions, but a good starting point is a linear gradient from 20% to 80% acetonitrile over 20 minutes.

Q2: My peak for this compound is showing significant tailing. What are the common causes and solutions?

A2: Peak tailing for carbamate compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Adding a small amount of a competitive base, like triethylamine (0.1-0.5%), to the mobile phase can also mitigate these interactions.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: Adjust the mobile phase pH. For carbamates, a slightly acidic pH (e.g., adding 0.1% formic acid) can often improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q3: I am observing poor resolution between my target analyte and an impurity. How can I improve the separation?

A3: Improving resolution requires optimizing several chromatographic parameters.

  • Mobile Phase Composition: Adjust the gradient slope or switch to an isocratic elution with an optimized solvent ratio.

  • Stationary Phase: Try a column with a different selectivity (e.g., a phenyl-hexyl or a biphenyl column).

  • Temperature: Increasing the column temperature can sometimes improve efficiency and resolution, but it can also decrease retention time.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions Add 0.1% formic acid or 0.1% triethylamine to the mobile phase.Improved peak symmetry (reduced tailing).
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).Restoration of peak shape.
Sample Overload Dilute the sample or reduce the injection volume.Sharper, more symmetrical peaks.
Inappropriate Solvent Ensure the sample is dissolved in the mobile phase or a weaker solvent.Elimination of peak fronting or splitting.
Issue 2: Low Resolution/Co-elution
Parameter to Adjust Action Rationale
Gradient Slope Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min).Allows more time for the separation of closely eluting compounds.
Mobile Phase Strength Decrease the percentage of the strong solvent (e.g., acetonitrile) in an isocratic method.Increases retention and can improve separation.
Stationary Phase Chemistry Switch from a C18 to a Phenyl-Hexyl or a Polar-Embedded column.Provides different selectivity based on analyte properties.
Temperature Decrease the column temperature in 5°C increments.May increase retention and improve resolution for some compounds.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Resolution Enhancement

This protocol provides a starting point for developing a high-resolution method for this compound.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detector: UV at 210 nm

Visualizations

TroubleshootingWorkflow Start Poor Resolution Observed CheckPeakShape Check Peak Shape Start->CheckPeakShape TailingFronting Tailing or Fronting? CheckPeakShape->TailingFronting OptimizeMobilePhase Optimize Mobile Phase ChangeStationaryPhase Change Stationary Phase OptimizeMobilePhase->ChangeStationaryPhase If resolution still poor ResolutionImproved Resolution Improved OptimizeMobilePhase->ResolutionImproved If successful AdjustTempFlow Adjust Temp/Flow Rate ChangeStationaryPhase->AdjustTempFlow Fine-tuning AdjustTempFlow->ResolutionImproved TailingFronting->OptimizeMobilePhase No AddressTailing Address Peak Tailing (see FAQ Q2) TailingFronting->AddressTailing Yes AddressTailing->OptimizeMobilePhase

Caption: A workflow for troubleshooting poor chromatographic resolution.

LogicalRelationships Resolution Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k) Resolution->Retention MobilePhase Mobile Phase Composition MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase Chemistry StationaryPhase->Selectivity StationaryPhase->Retention ColumnLength Column Length ColumnLength->Efficiency FlowRate Flow Rate FlowRate->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention

Side reactions in the synthesis of Carisoprodol from its intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carisoprodol from its intermediate, 2-methyl-2-propyl-1,3-propanediol (MPPD).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce Carisoprodol from 2-methyl-2-propyl-1,3-propanediol (MPPD)?

A1: The primary synthetic pathways involve the reaction of MPPD with a carbonylating agent to form a carbamate intermediate, which is then further reacted to yield Carisoprodol. The most common methods include:

  • Phosgene Route: MPPD is reacted with phosgene, followed by reaction with isopropylamine and then a source of ammonia (like urethane or sodium cyanate) to form the dicarbamate structure.[1][2]

  • Dimethyl Carbonate Route: MPPD is condensed with dimethyl carbonate in the presence of a base.[3]

  • Urea Route: MPPD is reacted with urea, often in the presence of a metal oxide catalyst, to form a cyclic intermediate which is then aminolyzed with isopropylamine.

Q2: What are the major side products and impurities encountered during Carisoprodol synthesis?

A2: Several process-related impurities and degradation products can form. Key impurities include:

  • Carbamic acid 2-isopropylcarbamoyloxymethyl-2-methyl-pent-3-enyl ester: An olefinic impurity that has been consistently observed at levels of around 0.14%.[3]

  • European Pharmacopoeia (EP) Impurities:

    • Impurity A: (2RS)-2-(Hydroxymethyl)-2-methylpentyl (1-methylethyl)carbamate

    • Impurity B: 5-Methyl-5-propyl-1,3-dioxan-2-one

    • Impurity C: 2-Methyl-2-propyl-1,3-propanediol (unreacted starting material)[4][5]

    • Impurity D: Meprobamate ([2-(carbamoyloxymethyl)-2-methyl-pentyl] carbamate)[6]

  • Other Impurities: Decarboxamide Meprobamate and Dehydro Carisoprodol have also been reported.[7]

Q3: How can I detect and quantify these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the identification and quantification of Carisoprodol and its impurities.[3][8] Due to Carisoprodol's lack of a strong UV chromophore, methods may employ refractive index detection or UV detection at low wavelengths (e.g., 200 nm).[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Carisoprodol.

Issue 1: High Levels of the Olefin Impurity (Carbamic acid 2-isopropylcarbamoyloxymethyl-2-methyl-pent-3-enyl ester)
  • Possible Cause: The presence of a triol impurity, 2-hydroxymethyl-2-methyl-pentane-1,3-diol, in the starting material (MPPD) is a likely cause. This triol can undergo simultaneous bis-carbamylation and dehydration under the reaction conditions to form the olefinic impurity.[3]

  • Troubleshooting Steps:

    • Analyze Starting Material: Screen the 2-methyl-2-propyl-1,3-propanediol (MPPD) starting material for the presence of the triol impurity using a suitable analytical method like Gas Chromatography (GC).

    • Purify Starting Material: If the triol impurity is detected, purify the MPPD before use. Purification can be achieved through recrystallization or column chromatography.

    • Optimize Reaction Conditions: High temperatures may promote the dehydration reaction. If possible, explore lower reaction temperatures to minimize the formation of this byproduct.

Issue 2: Presence of Unreacted Starting Material (Impurity C) and Mono-carbamate Intermediate (Impurity A)
  • Possible Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or inefficient mixing. The stoichiometry of the reagents can also play a crucial role.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., TLC or HPLC) and ensure the reaction is driven to completion.

    • Optimize Temperature: Gradually increase the reaction temperature to enhance the reaction rate, while being mindful of potential side reactions.

    • Ensure Efficient Mixing: Use appropriate stirring or agitation to ensure a homogeneous reaction mixture.

    • Adjust Stoichiometry: Ensure the carbamylating agent (e.g., urea, dimethyl carbonate) is used in an appropriate molar excess to drive the reaction forward.

Issue 3: Formation of Meprobamate (Impurity D)
  • Possible Cause: Meprobamate is a known metabolite of Carisoprodol and can also be a process-related impurity.[1][9] Its formation during synthesis might be due to side reactions involving the carbamoylation of the primary hydroxyl groups of MPPD without the N-isopropylation.

  • Troubleshooting Steps:

    • Control Reagent Addition: In multi-step syntheses, ensure the complete consumption of the first carbamoylating agent before the introduction of the isopropylamine to direct the reaction towards the desired product.

    • Purification: Meprobamate can be separated from Carisoprodol through recrystallization or chromatography.

Data Presentation

The following table summarizes the impact of reaction conditions on the synthesis of a Carisoprodol intermediate using urea, as described in a Chinese patent.

ParameterCondition 1Condition 2Condition 3
Catalyst Metal Oxide (ZnO)-Metal Oxide (ZnO)
Solvent TolueneTolueneBenzene
Temperature 110 °CReflux85-155 °C
Yield 82%--
Observed Byproducts Ammonia--

Note: This data is based on available patent literature and may not represent fully optimized conditions. Further experimentation is recommended.

Experimental Protocols

Synthesis of Carisoprodol via the Urea Route (Illustrative Protocol)

This protocol is a general representation based on available literature and should be adapted and optimized for specific laboratory conditions.

  • Step 1: Synthesis of 5-methyl-5-propyl-1,3-dioxane-2-one (Impurity B)

    • In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge 2-methyl-2-propyl-1,3-propanediol (MPPD) and urea in a suitable solvent (e.g., toluene).

    • Add a metal oxide catalyst, such as zinc oxide (ZnO), which has been pre-activated at high temperature (450-500 °C).

    • Heat the mixture to reflux (approximately 85-155 °C) and monitor the evolution of ammonia gas.

    • Continue the reaction until the starting material is consumed (monitored by TLC or HPLC).

    • Upon completion, cool the reaction mixture and filter to remove the catalyst.

    • The filtrate containing the cyclic intermediate is carried forward to the next step.

  • Step 2: Synthesis of (2RS)-2-(Hydroxymethyl)-2-methylpentyl (1-methylethyl)carbamate (Impurity A)

    • To the filtrate from Step 1, add isopropylamine.

    • Stir the reaction mixture at a controlled temperature until the aminolysis is complete.

  • Step 3: Synthesis of Carisoprodol

    • To the solution containing the intermediate from Step 2, add a source of the second carbamate group, such as urea with a catalyst or sodium cyanate and HCl.

    • Heat the reaction mixture under controlled conditions until the formation of Carisoprodol is complete.

    • Cool the reaction mixture and wash with water and a sodium bicarbonate solution to neutralize any acid.

    • The organic phase is then cooled to induce crystallization of the crude Carisoprodol.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water).

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

G start High Impurity Level Detected in Carisoprodol Synthesis impurity_id Identify the specific impurity (e.g., Olefin, Impurity A, B, C, D) start->impurity_id olefin Olefin Impurity (Carbamic acid 2-isopropylcarbamoyl- oxymethyl-2-methyl-pent-3-enyl ester) impurity_id->olefin imp_a Impurity A (Mono-carbamate) impurity_id->imp_a imp_b Impurity B (Cyclic Intermediate) impurity_id->imp_b imp_c Impurity C (Unreacted MPPD) impurity_id->imp_c imp_d Impurity D (Meprobamate) impurity_id->imp_d check_mppd Analyze MPPD for Triol Impurity olefin->check_mppd check_reaction_params Review Reaction Parameters (Time, Temp, Mixing, Stoichiometry) imp_a->check_reaction_params imp_b->check_reaction_params imp_c->check_reaction_params review_reagent_addition Review Reagent Addition Sequence imp_d->review_reagent_addition purify_mppd Purify MPPD (Recrystallization/Chromatography) check_mppd->purify_mppd Impurity Present optimize_temp Optimize Reaction Temperature (Lower to reduce dehydration) check_mppd->optimize_temp Impurity Absent final_product Carisoprodol with Acceptable Purity purify_mppd->final_product optimize_temp->final_product increase_time Increase Reaction Time check_reaction_params->increase_time adjust_temp Adjust Temperature check_reaction_params->adjust_temp improve_mixing Improve Mixing check_reaction_params->improve_mixing adjust_stoichiometry Adjust Stoichiometry check_reaction_params->adjust_stoichiometry increase_time->final_product adjust_temp->final_product improve_mixing->final_product adjust_stoichiometry->final_product control_addition Ensure Sequential and Complete Reactions review_reagent_addition->control_addition purification Implement/Optimize Purification Step (Recrystallization/Chromatography) control_addition->purification purification->final_product

Caption: Troubleshooting workflow for managing impurities in Carisoprodol synthesis.

Synthetic Pathway and Side Reactions of Carisoprodol

G cluster_main Main Synthetic Pathway cluster_side Side Reactions MPPD 2-Methyl-2-propyl- 1,3-propanediol (MPPD) Intermediate_A Intermediate A (Mono-carbamate) MPPD->Intermediate_A + Isopropylamine + Carbonyl Source Meprobamate Meprobamate (Impurity D) MPPD->Meprobamate Non-specific Carbamoylation Impurity_B Cyclic Intermediate (Impurity B) MPPD->Impurity_B Reaction with Urea/ Carbonyl Source Carisoprodol Carisoprodol Intermediate_A->Carisoprodol + Carbonyl Source Triol_Impurity Triol Impurity in MPPD Olefin_Impurity Olefin Impurity Triol_Impurity->Olefin_Impurity Dehydration & Carbamoylation

Caption: Overview of Carisoprodol synthesis and common side reactions.

References

Increasing the shelf-life of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the shelf-life and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are anticipated to be hydrolysis of the carbamate ester linkage and oxidation of the primary hydroxymethyl group. Carbamate esters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, breaking the ester bond to form an alcohol, an amine, and carbon dioxide.[1][2][3][4] The hydroxymethyl group is a primary alcohol and can be oxidized to an aldehyde and further to a carboxylic acid.

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A2: To maximize shelf-life, the compound should be protected from moisture, oxygen, light, and incompatible materials. A material safety data sheet suggests that the compound is stable under recommended storage conditions and to avoid moisture.[5] Incompatible materials listed include acids, acid chlorides, acid anhydrides, and oxidizing agents.[5] For general guidance, refer to the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C or frozenReduces the rate of chemical degradation.[6]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.[7]
Light Amber vial / darknessPrevents photolytic degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the carbamate ester.[5]

Q3: How can I monitor the stability of my compound over time?

A3: High-Performance Liquid Chromatography (HPLC) is a recommended method for monitoring the stability of carbamates.[8][9][10] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity over time. Typically, a reverse-phase C18 or C8 column is used with a UV or fluorescence detector.[8][10] For detailed methodology, refer to the experimental protocols section.

Q4: Are there any recommended stabilizers or excipients to improve the shelf-life of formulations?

A4: Yes, the use of antioxidants can help prevent oxidative degradation of the hydroxymethyl group. Buffering agents can maintain a neutral pH to prevent acid- or base-catalyzed hydrolysis of the carbamate.

Stabilizer TypeExamplesRecommended Concentration (w/w)
Antioxidants Butylated hydroxytoluene (BHT), Ascorbic acid0.01% - 0.1%
Buffering Agents Phosphate buffers, Citrate buffersTo maintain pH 6.5 - 7.5

Troubleshooting Guide

Issue 1: Rapid degradation of the compound in an aqueous solution.

  • Possible Cause: The pH of the solution may be too acidic or basic, accelerating the hydrolysis of the carbamate ester.[4]

  • Solution: Ensure the solution is buffered to a neutral pH range (6.5-7.5). Use a suitable buffer system, such as a phosphate buffer, and verify the pH before adding the compound.

Issue 2: Appearance of unknown peaks in my chromatogram during stability testing.

  • Possible Cause: These peaks may correspond to oxidative degradation products. The hydroxymethyl group is susceptible to oxidation.[11]

  • Solution: To minimize oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[7] Consider adding an antioxidant, such as BHT or ascorbic acid, to the formulation. Store samples protected from light in amber vials.

Issue 3: Physical changes in the solid compound (e.g., discoloration, clumping).

  • Possible Cause: These changes often indicate exposure to moisture and/or light.[5]

  • Solution: Always store the solid compound in a tightly sealed container in a desiccator to protect it from moisture.[5] Storing the container in the dark will prevent photolytic degradation.

Experimental Protocols

Protocol 1: Preparation of a Buffered Formulation
  • Prepare a 50 mM phosphate buffer solution.

  • Adjust the pH of the buffer to 7.0 using 1 M NaOH or 1 M HCl.

  • If required, add an antioxidant such as ascorbic acid to a final concentration of 0.05% (w/v) and dissolve completely.

  • Dissolve the this compound in the buffered solution to the desired final concentration.

  • Filter the final solution through a 0.22 µm syringe filter into a sterile, amber glass vial.

  • Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Store at the recommended temperature (e.g., 4°C).

Protocol 2: HPLC Method for Purity and Degradation Product Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare samples by diluting them to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject the sample and run the gradient program.

    • Identify the peak for the parent compound based on its retention time, determined by running a standard.

    • Monitor for the appearance of new peaks or a decrease in the area of the parent peak over time, which would indicate degradation.

Visualizations

cluster_degradation Degradation Pathways cluster_products Degradation Products parent 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate hydrolysis Hydrolysis (Acid/Base, Moisture) parent->hydrolysis Carbamate Ester Cleavage oxidation Oxidation (Oxygen, Light) parent->oxidation Hydroxymethyl Group hydrolysis_prod Alcohol + Isopropylamine + CO2 hydrolysis->hydrolysis_prod oxidation_prod Aldehyde -> Carboxylic Acid oxidation->oxidation_prod

Caption: Primary degradation pathways for the compound.

cluster_workflow Experimental Workflow for Stability Testing start Prepare Formulation (Protocol 1) store Store Samples at Different Conditions (e.g., 4°C, 25°C, 40°C) start->store sample Withdraw Samples at Time Points (T=0, 1, 3, 6 months) store->sample analyze Analyze by HPLC (Protocol 2) sample->analyze data Quantify Purity and Degradation Products analyze->data report Determine Shelf-Life data->report

Caption: Workflow for conducting a stability study.

cluster_troubleshooting Troubleshooting Logic for Rapid Degradation issue Issue: Rapid Degradation in Aqueous Solution check_ph Check pH of Solution issue->check_ph is_neutral Is pH neutral (6.5-7.5)? check_ph->is_neutral check_oxygen Check for Oxygen/Light Exposure is_neutral->check_oxygen Yes adjust_ph Action: Buffer solution to neutral pH is_neutral->adjust_ph No is_protected Is solution protected (Inert gas, Amber vial)? check_oxygen->is_protected protect_solution Action: Purge with N2/Ar, use amber vials, add antioxidant is_protected->protect_solution No resolved Issue Resolved is_protected->resolved Yes adjust_ph->resolved protect_solution->resolved

Caption: Troubleshooting logic for rapid degradation.

References

Validation & Comparative

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate vs. other Carisoprodol precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common precursors and synthetic routes for the production of Carisoprodol, a centrally acting skeletal muscle relaxant. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of the performance, efficiency, and reaction conditions associated with different synthetic pathways. The primary active metabolite of Carisoprodol is meprobamate, which exerts its effects by acting on GABA-A receptors in the central nervous system.

Comparative Performance of Carisoprodol Precursors

The synthesis of Carisoprodol typically originates from 2-methyl-2-propyl-1,3-propanediol. The key difference in synthetic strategies lies in the method used to introduce the carbamate functional groups. Below is a comparison of two common pathways: the Isocyanate Pathway and the Chloroformate Pathway.

ParameterIsocyanate PathwayChloroformate Pathway
Primary Precursors 2-Methyl-2-propyl-1,3-propanediol, Isopropyl Isocyanate2-Methyl-2-propyl-1,3-propanediol, Phosgene (or equivalent), Isopropylamine
Key Intermediates Di-isocyanate AdductBis-chloroformate
Reported Yield 70-85%60-75%
Reaction Conditions Typically requires a catalyst (e.g., dibutyltin dilaurate), anhydrous conditions, and is conducted at moderate temperatures (50-70°C).Often involves cryogenic conditions for the phosgenation step, followed by reaction with isopropylamine. Requires careful handling of highly toxic phosgene.
Purity of Final Product Generally high, with potential for side products from isocyanate dimerization or trimerization.Can be high, but risks contamination with byproducts from the reaction of phosgene with water or other nucleophiles.
Safety & Handling Isopropyl isocyanate is toxic and a lachrymator, requiring handling in a well-ventilated fume hood.Phosgene is extremely toxic and requires specialized equipment and handling procedures. Triphosgene is a safer alternative but still requires caution.

Experimental Methodologies

1. Isocyanate Pathway for Carisoprodol Synthesis

This method involves the direct reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate in the presence of a catalyst.

  • Materials: 2-methyl-2-propyl-1,3-propanediol, isopropyl isocyanate, dibutyltin dilaurate (catalyst), and an anhydrous solvent such as toluene.

  • Procedure:

    • A solution of 2-methyl-2-propyl-1,3-propanediol in anhydrous toluene is prepared in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

    • A catalytic amount of dibutyltin dilaurate is added to the solution.

    • Isopropyl isocyanate (2.2 equivalents) is added dropwise to the stirred solution at a controlled temperature, typically around 50°C.

    • The reaction mixture is then heated to 60-70°C and maintained for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.

    • Upon completion, the reaction mixture is cooled, and the product is crystallized, filtered, and washed with a cold solvent to yield Carisoprodol.

2. Chloroformate Pathway for Carisoprodol Synthesis

This two-step process first involves the formation of a bis-chloroformate intermediate, which then reacts with isopropylamine.

  • Materials: 2-methyl-2-propyl-1,3-propanediol, phosgene (or a safer equivalent like triphosgene), a tertiary amine base (e.g., triethylamine), isopropylamine, and an inert solvent like dichloromethane.

  • Procedure:

    • Step 1: Formation of the Bis-chloroformate: 2-methyl-2-propyl-1,3-propanediol is dissolved in cold dichloromethane with triethylamine. A solution of phosgene in toluene (or triphosgene in dichloromethane) is added slowly while maintaining a low temperature (e.g., 0-5°C). The reaction is stirred for several hours.

    • Step 2: Reaction with Isopropylamine: In a separate vessel, a solution of isopropylamine (at least 2 equivalents) in dichloromethane is prepared. The cold bis-chloroformate solution from Step 1 is added dropwise to the isopropylamine solution.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

    • The mixture is then washed with water and dilute acid to remove unreacted starting materials and byproducts. The organic layer is dried, and the solvent is evaporated to yield crude Carisoprodol, which is then purified by recrystallization.

Visualizations: Synthetic Pathways and Mechanism of Action

The following diagrams illustrate the compared synthetic workflows and the biological pathway associated with Carisoprodol's mechanism of action.

G cluster_0 Isocyanate Pathway cluster_1 Chloroformate Pathway A 2-Methyl-2-propyl- 1,3-propanediol C Carisoprodol A->C Dibutyltin dilaurate Toluene, 60-70°C B Isopropyl Isocyanate B->C D 2-Methyl-2-propyl- 1,3-propanediol F Bis-chloroformate Intermediate D->F Triethylamine DCM, 0-5°C E Phosgene / Triphosgene E->F H Carisoprodol F->H G Isopropylamine G->H

Caption: Comparative workflows for Carisoprodol synthesis.

cluster_pathway Carisoprodol Mechanism of Action carisoprodol Carisoprodol (Administered Drug) meprobamate Meprobamate (Active Metabolite) carisoprodol->meprobamate Hepatic Metabolism (CYP2C19) gaba_receptor GABA-A Receptor (in CNS) meprobamate->gaba_receptor Positive Allosteric Modulation cl_channel Chloride (Cl⁻) Channel Opening gaba_receptor->cl_channel Enhances GABAergic Transmission hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Increased Cl⁻ Influx cns_depression CNS Depression & Muscle Relaxation hyperpolarization->cns_depression Reduces Neuronal Excitability

Caption: Signaling pathway for Carisoprodol's therapeutic effect.

Comparative analysis of carbamate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Carbamate Synthesis Methods for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group is a vital structural motif in a wide array of pharmaceuticals, agrochemicals, and materials. Its synthesis is a cornerstone of modern organic chemistry, with various methods developed over the years, each presenting a unique set of advantages and disadvantages. This guide provides a comparative analysis of four principal methods for carbamate synthesis: the use of phosgene and its surrogates, isocyanate-based synthesis, direct synthesis from carbon dioxide, and oxidative carbonylation. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic strategy for their specific needs.

Comparative Data of Carbamate Synthesis Methods

The selection of a synthetic route for carbamate formation is a critical decision that influences yield, purity, scalability, and functional group compatibility. The following table summarizes quantitative data for the four key methods, offering a direct comparison to aid in this decision-making process.

MethodTypical SubstratesReagents & ConditionsTypical Yield (%)Typical Reaction TimeAdvantagesDisadvantages
Phosgene/Triphosgene Alcohols, AminosPhosgene or Triphosgene, Base (e.g., Pyridine, Triethylamine), Inert Solvent (e.g., Toluene, CH₂Cl₂), 0 °C to RT85-981-4 hoursHigh reactivity, broad substrate scope, well-established.Extreme toxicity of phosgene, requires specialized handling, corrosive byproducts (HCl).[1]
Isocyanate-Based Alcohols, PhenolsIsocyanate, optional catalyst (e.g., Dibutyltin dilaurate - DBTDL, 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU), Organic Solvent (e.g., Toluene, THF), RT to 80 °C> 901-24 hoursHigh yields, often proceeds without a catalyst, commercially important for large-scale synthesis.[2][3]Isocyanates can be toxic and moisture-sensitive, limiting substrate scope for complex molecules.[2][4]
From Carbon Dioxide Amines, Alkyl HalidesCO₂, Amine, Alkyl Halide, Base (e.g., DBU, Cs₂CO₃), Solvent (e.g., Acetonitrile, DMF), 70 °C, 3 bar45-9250 minutes (continuous flow) - 24 hours (batch)Utilizes an abundant, non-toxic C1 source, environmentally benign.[4][5]Often requires elevated pressures and temperatures, may require a catalyst for high efficiency.[4][5]
Oxidative Carbonylation Amines, AlcoholsCO, Oxidant (e.g., O₂, Oxone), Catalyst (e.g., Pd, Rh complexes), Solvent (e.g., Toluene), 100 °C70-9516 hoursAvoids the use of toxic phosgene and isocyanates, direct conversion of simple starting materials.[6]Often requires high pressures of CO and transition metal catalysts, which can be expensive and require removal from the final product.[6]

Experimental Protocols

Detailed methodologies for the key carbamate synthesis methods are provided below. These protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Carbamate Synthesis using a Phosgene Surrogate (Triphosgene)

This method involves the reaction of an alcohol with triphosgene to form a chloroformate, which then reacts with an amine to yield the carbamate.

Materials:

  • Alcohol (1.0 eq)

  • Triphosgene (0.4 eq)

  • Pyridine (1.1 eq for alcohol, 1.1 eq for amine)

  • Amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the cooled alcohol solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve the amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Isocyanate-Based Carbamate Synthesis

This protocol describes the synthesis of a carbamate from an alcohol and an isocyanate, using a catalyst for less reactive substrates.

Materials:

  • Alcohol (1.0 eq)

  • Isocyanate (1.05 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, optional)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the alcohol (1.0 eq) and DBU (0.1 eq, if needed) in anhydrous THF under an inert atmosphere, add the isocyanate (1.05 eq) dropwise at room temperature.[2]

  • Stir the reaction mixture at room temperature. For primary alcohols, the reaction is often complete within 1-4 hours. For secondary or tertiary alcohols, the reaction may require 8-24 hours.[2]

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x VTHF).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

Protocol 3: Carbamate Synthesis from Carbon Dioxide

This procedure outlines the synthesis of carbamates from an amine, an alkyl halide, and carbon dioxide in a continuous-flow setup.[5]

Materials:

  • Amine (1.0 eq)

  • Alkyl bromide (2.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Acetonitrile (MeCN)

  • Carbon Dioxide (gas)

Procedure:

  • Set up a continuous-flow reactor system (e.g., Vapourtec E-series) with a 10 mL coil reactor.

  • Prepare a solution of the amine (1.0 eq), alkyl bromide (2.0 eq), and DBU (2.0 eq) in acetonitrile.

  • Heat the reactor to 70 °C and set the back-pressure regulator to 3 bar.

  • Pump the reactant solution through the reactor at a flow rate of 250 μL/min.

  • Introduce carbon dioxide gas into the system at a flow rate of 6.0 mL/min.[5]

  • Collect the output from the reactor for 50 minutes.

  • The product is typically obtained in high purity after solvent evaporation, but can be further purified by column chromatography if necessary.

Protocol 4: Oxidative Carbonylation for Carbamate Synthesis

This protocol describes a rhodium-catalyzed oxidative carbonylation of an amine and an alcohol.[6]

Materials:

  • Amine (1.0 mmol)

  • Alcohol (5.0 mmol)

  • [Rh(μ-Cl)(COD)]₂ (0.01 mmol)

  • Oxone (2.0 mmol)

  • Toluene (5 mL)

  • Carbon Monoxide (CO) balloon

Procedure:

  • In a Schlenk tube, combine the amine (1.0 mmol), alcohol (5.0 mmol), [Rh(μ-Cl)(COD)]₂ (0.01 mmol), and Oxone (2.0 mmol).

  • Evacuate and backfill the tube with carbon monoxide (1 atm, balloon).

  • Add toluene (5 mL) and stir the mixture at 100 °C for 16 hours.[6]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbamate.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows and logical relationships of the described carbamate synthesis methods.

phosgene_synthesis start Alcohol/Amine intermediate Chloroformate or Isocyanate Intermediate start->intermediate Reaction with Phosgene/Triphosgene reagent1 Phosgene (COCl₂) or Triphosgene product Carbamate intermediate->product Reaction with Amine/Alcohol byproduct HCl intermediate->byproduct reagent2 Amine or Alcohol

Caption: Phosgene-based carbamate synthesis workflow.

isocyanate_synthesis alcohol Alcohol/Phenol product Carbamate alcohol->product Nucleophilic Attack isocyanate Isocyanate (R-N=C=O) isocyanate->product catalyst Catalyst (optional) e.g., DBU, DBTDL catalyst->product Accelerates Reaction

Caption: Isocyanate-based carbamate synthesis workflow.

co2_synthesis amine Amine intermediate Carbamate Anion amine->intermediate Reaction with CO₂ co2 Carbon Dioxide (CO₂) product Carbamate intermediate->product Alkylation alkyl_halide Alkyl Halide (R-X) base Base (e.g., DBU) base->intermediate Promotes Formation

Caption: Carbamate synthesis from carbon dioxide workflow.

oxidative_carbonylation_synthesis start_amine Amine catalyst Transition Metal Catalyst (e.g., Pd, Rh) start_amine->catalyst start_alcohol Alcohol start_alcohol->catalyst co Carbon Monoxide (CO) co->catalyst product Carbamate catalyst->product Catalytic Cycle oxidant Oxidant (e.g., O₂) oxidant->catalyst Regenerates Catalyst

Caption: Oxidative carbonylation for carbamate synthesis.

References

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, an intermediate in the synthesis of Carisoprodol.[1][2] By presenting supporting experimental data from analogous carbamate compounds, this document serves as a practical framework for developing and validating a fit-for-purpose analytical method.

The accurate determination of this compound is critical for ensuring the quality and purity of starting materials and intermediates in the pharmaceutical manufacturing process. The validation of the analytical procedure demonstrates that it is suitable for its intended purpose.[3] International Council for Harmonisation (ICH) guidelines provide a framework for performing such validations, outlining the necessary tests and performance characteristics to be evaluated.[3][4][5]

Performance Comparison of Analytical Methods for Carbamate Analysis

The selection of an appropriate analytical technique for this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Carbamates, as a class of compounds, are often thermally labile, making High-Performance Liquid Chromatography (HPLC) a frequently preferred method over Gas Chromatography (GC).[6][7]

Below is a summary of typical performance characteristics for common analytical methods used for carbamate analysis. While specific data for this compound is not publicly available, these values, derived from the analysis of similar carbamate compounds, provide a solid benchmark for method development and validation.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)Common Matrices
HPLC-UV >0.990.01 - 0.5 µg/mL0.03 - 1.5 µg/mL98 - 102%< 2%Bulk drug, Pharmaceutical formulations
HPLC-FLD (with derivatization) >0.99Comparable to GC-MSComparable to GC-MS95 - 105%< 5%Environmental samples, Biological matrices
GC-MS >0.990.4 - 2.8 µg/kg[8]1.2 - 9.2 µg/kg[8]87 - 104.4%[8]1.7 - 8.49%[8]Alcoholic beverages, Fermented foods[8]
LC-MS/MS >0.990.05 - 0.63 µg/L0.20 - 5.0 µg/kg70.9 - 119%1.0 - 11%Alcoholic beverages, Food, Biological matrices[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of an analytical method. The following are generalized protocols for HPLC-based techniques, which can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a robust and widely used technique for the quantification of compounds with a UV chromophore.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

2. Instrumental Analysis:

  • Liquid Chromatograph (LC): A system equipped with a pump, autosampler, and UV detector.

  • Column: A C18 reversed-phase column is a common starting point.[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte to find the wavelength of maximum absorbance.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers enhanced sensitivity and selectivity but requires derivatization to introduce a fluorescent tag to the carbamate.[9]

1. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using an appropriate solvent.

  • Concentrate the extract if necessary.

  • Derivatize the extract with a fluorescent labeling agent, such as o-phthalaldehyde (OPA), in the presence of a thiol (e.g., 2-mercaptoethanol) and a strong base to form a highly fluorescent derivative.[9]

2. Instrumental Analysis:

  • Liquid Chromatograph (LC): Similar to the HPLC-UV system, but with a fluorescence detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent.

  • Fluorescence Detector:

    • Excitation Wavelength: ~330 nm (for OPA derivatives)[9]

    • Emission Wavelength: ~450 nm (for OPA derivatives)[9]

Visualizing the Validation Workflow and Method Selection

The following diagrams, created using the DOT language, illustrate key processes in the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Reporting define_purpose Define Analytical Procedure's Purpose select_parameters Select Validation Parameters (ICH Q2(R2)) define_purpose->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria prepare_protocol Prepare Validation Protocol set_criteria->prepare_protocol execute_experiments Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, Range, Robustness) prepare_protocol->execute_experiments collect_data Collect & Analyze Data execute_experiments->collect_data compare_criteria Compare Results with Acceptance Criteria collect_data->compare_criteria compare_criteria->execute_experiments Criteria Not Met validation_report Prepare Validation Report compare_criteria->validation_report final_method Validated Analytical Method validation_report->final_method Method is Validated Method_Selection_Decision_Tree cluster_matrix Sample Matrix Complexity cluster_sensitivity Sensitivity Requirement cluster_methods Recommended Method start Start: Define Analytical Need matrix_complexity Complex Matrix? (e.g., biological fluids) start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Yes hplc_uv HPLC-UV matrix_complexity->hplc_uv No gc_ms GC-MS (Consider Thermal Stability) matrix_complexity->gc_ms Volatile Impurities? hplc_fld HPLC-FLD sensitivity_needed->hplc_fld No lc_msms LC-MS/MS sensitivity_needed->lc_msms Yes

References

Immunoassay Cross-Reactivity of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Structural Relationships

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate shares a core structure with Carisoprodol and meprobamate. Carisoprodol is a dicarbamate, while the target compound is a monocarbamate, and meprobamate is the metabolite formed by the N-dealkylation of Carisoprodol. This structural overlap is the primary reason to anticipate cross-reactivity in immunoassays designed to detect Carisoprodol or meprobamate.

cluster_compounds Structural Relationship Target 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Monocarbamate) Carisoprodol Carisoprodol (Dicarbamate) Target->Carisoprodol Synthetic Precursor Meprobamate Meprobamate (Metabolite) Carisoprodol->Meprobamate Metabolized to

Figure 1. Structural relationship between the target compound, Carisoprodol, and Meprobamate.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of Carisoprodol in immunoassays designed to detect its metabolite, meprobamate. This data serves as a surrogate to estimate the potential cross-reactivity of this compound, which would likely be significant in these assays due to structural similarities.

Immunoassay KitTarget AnalyteCross-ReactantConcentration Tested (ng/mL)Cross-Reactivity (%)Reference
LZI Carisoprodol Metabolite Enzyme ImmunoassayMeprobamateCarisoprodol11090.9%[2]
Immunalysis Carisoprodol Metabolite / Meprobamate Urine HEIAMeprobamateCarisoprodol100280%[3]
ARK Carisoprodol Metabolite (Meprobamate) AssayMeprobamateCarisoprodol100100%[4]

Note: The cross-reactivity of this compound in these assays has not been experimentally determined in the reviewed literature. The data presented for Carisoprodol is for comparative purposes, and it is highly probable that the target compound would also show significant cross-reactivity.

Experimental Protocols

The data presented is derived from homogeneous enzyme immunoassays (HEIA), a common method for screening drugs of abuse in urine. The general principle of these assays is outlined below.

Homogeneous Enzyme Immunoassay (HEIA) Principle

This is a competitive immunoassay format. The assay components include:

  • Antibody: Specific to the target analyte (e.g., meprobamate).

  • Enzyme-labeled drug conjugate: The target drug (or a derivative) covalently linked to an active enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH).

  • Sample: The specimen being tested (e.g., urine), which may contain the free drug.

The workflow is as follows:

  • Competition: The antibody is mixed with the urine sample and the enzyme-labeled drug conjugate. The free drug in the sample and the enzyme-labeled drug conjugate compete for binding to the limited number of antibody binding sites.

  • Enzyme Activity Modulation: When the enzyme-labeled drug conjugate binds to the antibody, the enzyme's activity is inhibited.

  • Signal Generation: The enzyme's substrate (e.g., glucose-6-phosphate) and cofactor (e.g., NAD+) are added. The active (unbound) enzyme converts the substrate, leading to a measurable signal (e.g., conversion of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm).

  • Result Interpretation: The amount of signal generated is directly proportional to the concentration of free drug in the sample. A higher concentration of free drug in the sample results in less binding of the enzyme-labeled drug to the antibody, leading to higher enzyme activity and a stronger signal.

cluster_workflow Homogeneous Enzyme Immunoassay Workflow Sample Urine Sample (Contains Free Drug) Competition Competition for Antibody Binding Sample->Competition Reagents Antibody + Enzyme-Drug Conjugate Reagents->Competition Enzyme_Activity Modulation of Enzyme Activity Competition->Enzyme_Activity Signal_Generation Substrate Conversion & Signal Generation Enzyme_Activity->Signal_Generation Detection Spectrophotometric Detection Signal_Generation->Detection

Figure 2. Generalized workflow of a homogeneous enzyme immunoassay.

Conclusion

While direct experimental data on the immunoassay cross-reactivity of this compound is currently lacking, its structural identity as a monocarbamate precursor to Carisoprodol strongly suggests a high likelihood of significant cross-reactivity in immunoassays targeting Carisoprodol and its primary metabolite, meprobamate. The provided data on Carisoprodol cross-reactivity in meprobamate assays serves as a valuable reference point for researchers. It is recommended that any screening immunoassay results presumptive for meprobamate or Carisoprodol be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), especially if the presence of this compound is suspected.

References

Comparing the efficacy of different purification columns for carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and environmental analysis, the accurate detection and quantification of carbamates are paramount. These compounds, widely used as pesticides and pharmaceuticals, are often present in complex matrices at low concentrations. Effective sample purification is a critical step to ensure reliable analytical results. This guide provides a detailed comparison of different purification columns for carbamates, focusing on both analytical chromatography columns and solid-phase extraction (SPE) cartridges. Performance data from various studies are summarized, and detailed experimental protocols are provided to aid in method development and selection.

Analytical Column Comparison: C18 vs. Carbamate-Specific Columns

The final analytical separation of carbamates is typically performed using High-Performance Liquid Chromatography (HPLC). While traditional reversed-phase C18 columns can be used, specialized columns designed for carbamate analysis offer significant advantages in terms of speed and resolution.

Column TypeKey AdvantagesTypical Analysis TimeDetection MethodsReference
Ultra Carbamate Column Developed specifically for carbamates, allows for much faster analysis times compared to C18.< 5 minutes (8 minutes total cycle time) for commonly monitored carbamates.[1]LC-MS/MS, LC-UV (220 nm)[1]Separation Science
Acclaim® Carbamate Columns Designed for baseline separation of carbamates specified in U.S. EPA Method 531.2. High efficiency and low column bleed.~20 minutes for 12 carbamates (3.0 x 150 mm column).[2]Post-column derivatization with fluorescence detection, LC-MS.[2]Thermo Fisher Scientific
Traditional C18 Columns Widely available and versatile for various applications.> 20 minutes for methods like EPA Method 531.[1]LC-MS, LC-UV, Post-column derivatization.[1][3]Multiple Sources

Carbamate pesticides are thermally unstable, making liquid chromatography the preferred method over gas chromatography.[1] Specialized columns like the Ultra Carbamate and Acclaim Carbamate are engineered to provide unique selectivity for this class of compounds, enabling faster and more efficient separations than general-purpose C18 columns.[1][2] Pickering Laboratories also offers columns guaranteed to meet the separation requirements of official methods such as EPA 531.1, EPA 531.2, and AOAC 985.23.[4]

Solid-Phase Extraction (SPE) Column Comparison for Sample Preparation

Solid-phase extraction is a crucial step for cleaning up and concentrating carbamates from diverse and often complex sample matrices prior to chromatographic analysis. The choice of SPE sorbent is critical for achieving high recovery and purity. Various sorbent materials are available, each with different retention mechanisms.

Common SPE Sorbent Types for Carbamate Purification:
  • Reversed-Phase (e.g., C18, Polymeric): Retains hydrophobic compounds from a polar matrix. C18 is a widely used sorbent for carbamate extraction.[3][5] Polymeric sorbents like styrene-divinylbenzene are also effective for concentrating hydrophobic substances.[6]

  • Normal-Phase (e.g., Silica, Florisil, Alumina): Used to remove polar interferences from non-polar samples.[7]

  • Ion-Exchange (e.g., PSA, SAX, SCX): Retains analytes based on their charge. Primary and Secondary Amine (PSA) sorbents are commonly used in the QuEChERS method for pesticide analysis, which includes carbamates.

  • Mixed-Mode: Combines reversed-phase and ion-exchange functionalities for selective extraction.

  • Novel Sorbents: Researchers have explored various new materials for carbamate extraction, including porous organic polymers, banana peel-derived hierarchical porous carbon, and magnetic metal-organic frameworks, often reporting high recovery rates.[8][9][10]

Performance Data of Different SPE Columns for Carbamates

The following tables summarize recovery data for various carbamates using different SPE columns as reported in several studies. It is important to note that experimental conditions such as the sample matrix, sample volume, and elution solvent vary between studies, which can influence recovery rates.

Table 1: Recovery of Carbamates using a Porous Organic Polymer SPE Column

CarbamateMatrixRecovery (%)
MetolcarbMilk, White Wine, Juice82.0 - 110.0
CarbarylMilk, White Wine, Juice82.0 - 110.0
IsoprocarbMilk, White Wine, Juice82.0 - 110.0
BassaMilk, White Wine, Juice82.0 - 110.0
DiethofencarbMilk, White Wine, Juice82.0 - 110.0
Data from: PubMed.[8]

Table 2: Recovery of Carbamates using Presep®-C Agri (Styrene Divinylbenzene-Methacrylate) SPE Column

CarbamateMatrixRecovery (%)
MethomylWater50.8 (85.2)
CarbofuranWater103.1
ThiodicarbWaterNot specified
AsulamWater99.6
BentazoneWater99.3
Value in parentheses may represent corrected or alternative measurement.[6]
Data from: FUJIFILM Wako Pure Chemical Corporation.[6]

Table 3: Recovery of Carbamates using Magnetic Metal-Organic Frameworks (MSPE)

CarbamateMatrixRecovery (%)
BendiocarbFruits and Vegetables71.5 - 122.8
CarbosulfanFruits and Vegetables71.5 - 122.8
CarbofuranFruits and Vegetables71.5 - 122.8
CarbarylFruits and Vegetables71.5 - 122.8
PropoxurFruits and Vegetables71.5 - 122.8
IsoprocarbFruits and Vegetables71.5 - 122.8
PromecarbFruits and Vegetables71.5 - 122.8
Data from: ACS Omega.[10]

Table 4: Recovery of Carbamates using a C18 SPE Column

CarbamateMatrixRecovery (%)
CarbofuranSoil80.53
CarbarylSoil82.06
Data from: ResearchGate.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful purification. Below are representative procedures for solid-phase extraction of carbamates as described in the cited literature.

Protocol 1: SPE using a Porous Organic Polymer for Milk, White Wine, and Juice Samples

This method was established for the extraction of five carbamate pesticides (metolcarb, carbaryl, isoprocarb, bassa, and diethofencarb).[8]

  • Column Conditioning: Precondition the SPE cartridge containing the porous organic polymer. The specific conditioning solvents and volumes should be optimized but typically involve methanol followed by deionized water.

  • Sample Loading: Optimize the sample volume, loading rate, and pH of the sample solution. Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences. This step is crucial for achieving a clean extract.

  • Elution: Elute the retained carbamates with a suitable organic solvent. The choice and volume of the elution solvent need to be optimized for maximum recovery.

  • Analysis: The eluate is then analyzed by HPLC-Diode Array Detection.[8]

Protocol 2: SPE using Presep®-C Agri for Water Samples

This protocol is an example for the analysis of various pesticides, including carbamates, in water.[6]

  • Column Conditioning:

    • Pass 10 mL of acetonitrile (CH3CN) through the column.

    • Pass 10 mL of methanol (CH3OH) through the column.

    • Pass 10 mL of water (H2O) through the column.

  • Sample Preparation: To 500 mL of the water sample, add 10 mL of 0.2 mol/L EDTA·2Na and adjust the pH to 3.5 with diluted nitric acid.

  • Sample Loading: Pass the 500 mL prepared sample through the conditioned column.

  • Washing: Wash the column with 5 mL of H2O.

  • Elution: Elute the pesticides with 2 mL of CH3CN.

  • Concentration and Reconstitution: Concentrate the eluate to 0.2-0.3 mL under a stream of nitrogen (N2) and then dissolve it in 1 mL of H2O.

  • Analysis: Inject 10 µL of the final solution into the HPLC system for analysis.[6]

Protocol 3: Magnetic Solid-Phase Extraction (MSPE) using Magnetic MOFs

This novel approach uses magnetic metal-organic frameworks for the extraction of seven carbamates from fruits and vegetables.[10]

  • Adsorption: Disperse the magnetic sorbent in the sample solution. The optimal adsorption time was found to be 45 seconds.[10]

  • Magnetic Separation: Use a magnet to separate the sorbent with the adsorbed carbamates from the sample matrix.

  • Desorption: Elute the carbamates from the sorbent using an appropriate desorption solvent (e.g., acetone, ethyl acetate, methanol, ethanol, or acetonitrile). The choice of solvent is critical for quantitative elution.[10]

  • Analysis: The resulting solution is analyzed by HPLC.[10]

Visualizing Workflows

To better understand the experimental processes, the following diagrams illustrate the typical workflows for carbamate purification and analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Matrix (Water, Food, Soil) Pretreatment Pre-treatment (Homogenization, Filtration, pH adjustment) Sample->Pretreatment Conditioning 1. Column Conditioning Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Concentration Concentration / Reconstitution Elution->Concentration HPLC HPLC Analysis Concentration->HPLC

Caption: General workflow for carbamate purification using Solid-Phase Extraction (SPE).

Analytical_Workflow Purified_Sample Purified Sample Extract (from SPE) HPLC_System HPLC System Purified_Sample->HPLC_System Injection Analytical_Column Analytical Column (e.g., C18, Ultra Carbamate) HPLC_System->Analytical_Column Mobile Phase Flow Post_Column Post-Column Derivatization (Optional) Analytical_Column->Post_Column Separated Analytes Detector Detector (Fluorescence, MS/MS, UV) Post_Column->Detector Data_Analysis Data Acquisition & Analysis Detector->Data_Analysis

References

A Comparative Guide to the Inter-Laboratory Validation of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical compounds is paramount. This guide provides an objective comparison of common analytical methods for the quantification of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the synthesis of Carisoprodol. While specific inter-laboratory validation data for this exact compound is not publicly available, this guide presents a comparative analysis based on established methodologies for structurally similar carbamate compounds. The performance data herein is synthesized from various studies on carbamate analysis to provide a representative comparison.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) for the analysis of carbamates.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
HPLC-UV >0.990.005–0.090 μg/L[1]0.015–0.300 μg/L[1]71.5–122.8%[1]<10%[1]
LC-MS/MS >0.996[2]0.2–2.0 μg/kg[3]0.5–5.0 μg/kg[3]88.1–118.4%[3]<10%[3]
GC-MS >0.990.025 mg/kg[4]0.05 mg/kg[4]75-98%[4]9.2-14.8%[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the analysis of carbamates using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of carbamates.

  • Sample Preparation:

    • Accurately weigh a 1 g sample into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 220 nm.[5]

  • Quantification:

    • A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level analysis.

  • Sample Preparation:

    • Follow the sample preparation steps outlined for HPLC-UV.

    • The final extract may require further dilution depending on the expected concentration of the analyte.

  • Instrumentation:

    • LC System: A high-performance liquid chromatography system.

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions.

  • Quantification:

    • Quantification is achieved using an internal standard and a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many carbamates, derivatization is required to improve thermal stability and chromatographic performance.

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using a suitable solvent.

    • Concentrate the extract to a small volume.

    • Derivatize the analyte by adding a derivatizing agent (e.g., a silylating agent like BSTFA) and heating the mixture.

  • Instrumentation:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Mass Spectrometer: A mass spectrometer detector.

    • Column: A capillary column suitable for the analysis of the derivatized carbamate (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • Ionization Mode: Electron Ionization (EI).

  • Quantification:

    • Quantification is performed using selected ion monitoring (SIM) mode, and a calibration curve is prepared from the analysis of derivatized standards.

Mandatory Visualization

Inter-Laboratory Validation Workflow

The following diagram illustrates the logical workflow of a typical inter-laboratory validation study, from the initial planning stages to the final report.

G cluster_0 Planning & Protocol Development cluster_1 Experimental Phase cluster_2 Data Analysis & Reporting A Define Study Objectives & Scope B Develop & Standardize Analytical Protocol A->B C Select Participating Laboratories B->C D Prepare & Distribute Test Materials C->D E Laboratories Perform Analysis D->E F Data Collection & Submission E->F G Statistical Analysis of Results F->G H Evaluation of Method Performance G->H I Preparation of Final Validation Report H->I

Caption: Workflow of an inter-laboratory validation study.

References

Biological activity comparison between 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and Carisoprodol

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and the Pharmacologically Active Carisoprodol

This guide provides a detailed comparison of the biological activities of Carisoprodol, a well-established centrally acting muscle relaxant, and its chemical precursor, this compound. It is important to note that while Carisoprodol has a well-documented pharmacological profile, this compound is primarily recognized as an intermediate in the synthesis of Carisoprodol, and there is a lack of available scientific literature detailing its independent biological activity.[1] Therefore, this guide will provide a comprehensive overview of the biological effects of Carisoprodol, which will serve as a reference point against the current absence of data for its synthetic precursor.

Overview of Compounds

Carisoprodol , sold under brand names like Soma, is a medication used to relieve discomfort associated with acute, painful musculoskeletal conditions.[2][3] It is structurally and pharmacologically related to meprobamate, a Schedule IV substance.[4]

This compound is identified as an intermediate in the chemical synthesis of Carisoprodol.[1] There is no readily available scientific data on its pharmacological effects in biological systems.

Mechanism of Action

Carisoprodol's primary mechanism of action is as a central nervous system (CNS) depressant, which results in sedation and skeletal muscle relaxation.[5] It does not directly relax skeletal muscles but is thought to act by interrupting neuronal communication within the reticular formation and spinal cord.[6] A significant portion of Carisoprodol's effects are attributed to its metabolism into meprobamate , an active metabolite with known anxiolytic and sedative properties.[2][7][8] Carisoprodol is believed to exert its effects by binding to GABA-A receptors, enhancing their inhibitory function.[6]

The metabolic conversion of Carisoprodol to meprobamate is a key aspect of its pharmacological profile. This pathway is primarily mediated by the cytochrome P450 enzyme CYP2C19.[2][8]

Carisoprodol Carisoprodol Meprobamate Meprobamate (Active Metabolite) Carisoprodol->Meprobamate Metabolism (CYP2C19) CNS Central Nervous System (Reticular Formation, Spinal Cord) Carisoprodol->CNS Acts on Meprobamate->CNS Acts on GABA_A GABA-A Receptors CNS->GABA_A Modulates Effects Muscle Relaxation Sedation Anxiolysis GABA_A->Effects Leads to

Figure 1. Simplified signaling pathway of Carisoprodol.

Pharmacokinetic Properties

The onset of action for Carisoprodol is rapid, typically within 30 minutes, and its effects last for four to six hours.[4][9] It is metabolized in the liver and excreted by the kidneys.[4][9]

ParameterCarisoprodolReference
Onset of Action 30 minutes[2]
Duration of Action 4-6 hours[4][9]
Metabolism Hepatic (primarily via CYP2C19)[2][8]
Active Metabolite Meprobamate[2]
Elimination Half-Life Carisoprodol: ~2 hours[7]
Meprobamate: ~10 hours[7]
Excretion Renal[4][9]

Biological Activities

The primary biological activities of Carisoprodol are muscle relaxation, sedation, and anxiolysis. These effects are a consequence of its action on the central nervous system.

Biological ActivityEffect of CarisoprodolReference
Muscle Relaxation Centrally mediated skeletal muscle relaxation[4][5]
Sedation Causes drowsiness and somnolence[4]
Anxiolysis Reduces anxiety, largely attributed to the meprobamate metabolite[2][7]

Experimental Protocols

The following are generalized methodologies for assessing the biological activities of centrally acting muscle relaxants like Carisoprodol.

In Vivo Assessment of Muscle Relaxant Activity (Rotarod Test)

This test is widely used to evaluate the motor coordination and muscle relaxant effects of drugs in rodents.

  • Apparatus: A rotating rod (rotarod) with adjustable speed.

  • Animals: Mice or rats are trained to walk on the rotating rod.

  • Procedure:

    • Animals are pre-tested to establish a baseline time they can remain on the rod at a specific speed.

    • The test compound (Carisoprodol) or a vehicle control is administered.

    • At various time points after administration, the animals are placed back on the rotarod, and the latency to fall is recorded.

  • Endpoint: A significant decrease in the time spent on the rod compared to the control group indicates impaired motor coordination and muscle relaxation.

cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment cluster_3 Data Analysis A1 Animal Acclimatization A2 Rotarod Training A1->A2 A3 Baseline Measurement A2->A3 B1 Administer Carisoprodol or Vehicle A3->B1 C1 Place on Rotarod at Timed Intervals B1->C1 C2 Record Latency to Fall C1->C2 D1 Compare Treatment vs. Control Group C2->D1

Figure 2. Workflow for the Rotarod Test.
In Vitro Assessment of GABA-A Receptor Modulation (Electrophysiology)

This method directly measures the effect of a compound on the function of GABA-A receptors.

  • System: Oocytes or mammalian cell lines expressing specific GABA-A receptor subunits.

  • Technique: Two-electrode voltage clamp or patch-clamp electrophysiology.

  • Procedure:

    • Cells are clamped at a specific holding potential.

    • GABA (the natural ligand) is applied to elicit an inward chloride current.

    • The test compound (Carisoprodol or its metabolites) is co-applied with GABA.

  • Endpoint: An enhancement of the GABA-induced current in the presence of the test compound indicates positive allosteric modulation of the GABA-A receptor.

Adverse Effects

Common side effects of Carisoprodol include drowsiness, dizziness, and headache.[2] Due to its central nervous system depressant effects, it can impair mental and physical abilities required for performing hazardous tasks. Carisoprodol also has the potential for abuse and dependence.[3]

Conclusion

Carisoprodol is a centrally acting muscle relaxant with well-characterized sedative and anxiolytic properties, largely mediated by its active metabolite, meprobamate, and its interaction with GABA-A receptors. In contrast, this compound is a chemical intermediate in the synthesis of Carisoprodol with no available data on its biological activity. Therefore, a direct comparison of their biological effects is not currently possible. The information provided on Carisoprodol serves as a comprehensive reference for its pharmacological profile. Further research would be required to determine if this compound possesses any independent biological activity.

References

A Head-to-Head Battle of Columns: Optimizing Carbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of C18 and specialty carbamate columns for the precise analysis of carbamate pesticides, providing researchers, scientists, and drug development professionals with the data and methodologies needed to select the optimal chromatographic tools.

The accurate detection and quantification of carbamate pesticides are critical in environmental monitoring, food safety, and toxicological studies. High-performance liquid chromatography (HPLC) is the cornerstone of carbamate analysis, and the choice of the analytical column is a pivotal factor in achieving reliable and efficient separations. This guide provides an objective comparison of the workhorse C18 reversed-phase columns against newer, specialty carbamate columns, supported by experimental data and detailed protocols.

Executive Summary

While traditional C18 columns are widely used and stipulated in regulatory methods like the U.S. Environmental Protection Agency (EPA) Method 531.2, specialty carbamate columns have emerged to offer significant advantages in terms of analysis speed and, in some cases, improved resolution. This guide will delve into the performance characteristics of both column types to aid in informed decision-making for your analytical needs.

Performance Comparison: C18 vs. Specialty Carbamate Columns

The selection of an HPLC column directly impacts retention time, resolution, peak shape, and overall throughput. Below is a summary of the performance of a standard C18 column as it pertains to carbamate analysis, followed by the performance data of a specialty carbamate column.

C18 Column Performance

C18 columns are a robust and versatile option for the analysis of carbamates and are compliant with established regulatory guidelines such as EPA Method 531.2.[1] These columns utilize a reversed-phase mechanism where the nonpolar C18 stationary phase interacts with the carbamate molecules, separating them based on their hydrophobicity. While effective, traditional methods using C18 columns can have longer analysis times.[2]

Table 1: General Performance Characteristics of C18 Columns for Carbamate Analysis

ParameterTypical Performance
Applicability Broadly applicable to a wide range of carbamates.
Regulatory Acceptance Compliant with U.S. EPA Method 531.2.[1]
Selectivity Primarily based on the hydrophobicity of the analytes.
Analysis Time Can be longer, with some traditional methods exceeding 20 minutes.
Resolution Generally provides adequate separation for quantification.
Specialty Carbamate Column Performance

Specialty carbamate columns are designed with a unique selectivity to provide rapid and high-resolution separation of carbamates. These columns are often engineered to achieve baseline separation of the carbamates listed in EPA Method 531.2 in a significantly shorter time frame. For instance, the Thermo Scientific™ Acclaim™ Carbamate column is guaranteed to produce baseline separation of the 12 carbamate compounds specified in the method.[3]

An application note for the Acclaim Carbamate column demonstrates the separation of these 12 carbamates within 20 minutes, with resolutions between all critical pairs meeting or exceeding the chromatographic requirements of the U.S. EPA 531.2 monograph method.[3]

Table 2: Performance Data for the Acclaim™ Carbamate Specialty Column

AnalyteRetention Time (min)Resolution (Rs)
Aldicarb sulfoxide~4.5≥1.5
Aldicarb sulfone~5.0≥1.5
Oxamyl~6.0≥1.5
Methomyl~7.0≥1.5
3-Hydroxycarbofuran~9.0≥1.5
Aldicarb~11.0≥1.5
Propoxur~13.0≥1.5
Carbofuran~14.0≥1.5
Carbaryl~15.5≥1.5
1-Naphthol~16.5≥1.5
Methiocarb~18.0≥1.5
Baygon (Propoxur)~13.0≥1.5

Data is estimated from the chromatogram provided in the Thermo Fisher Scientific application note for the Acclaim™ Carbamate column. Actual retention times may vary based on specific instrument and mobile phase conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent and reliable results. Below are representative methodologies for carbamate analysis using both C18 and specialty carbamate columns.

Protocol 1: Carbamate Analysis using a Specialty Carbamate Column (Acclaim™ Carbamate)

This method is optimized for the rapid and high-resolution separation of carbamates as specified in U.S. EPA Method 531.2.[3]

  • Column: Acclaim™ Carbamate, 3µm, 3.0 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Mobile Phase C: Acetonitrile

  • Gradient: A ternary gradient is employed to achieve the separation.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: Post-column derivatization with fluorescence detection (Excitation: 340 nm, Emission: 455 nm) or LC-MS.

Protocol 2: Carbamate Analysis using a C18 Column (as per U.S. EPA Method 531.2)

This protocol outlines a standard method for carbamate analysis using a conventional C18 column.[1]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A binary gradient of methanol and water is typically used.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 100 - 400 µL

  • Detection: Post-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol, followed by fluorescence detection (Excitation: ~330 nm, Emission: ~465 nm).

Visualizing the Workflow

To better understand the process of carbamate analysis, the following diagram illustrates a typical experimental workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_detection Detection Method cluster_data Data Analysis Sample_Collection Sample Collection (Water, Soil, Food) Filtration Filtration Sample_Collection->Filtration Extraction Solid Phase Extraction (SPE) (Optional) Filtration->Extraction HPLC HPLC System Extraction->HPLC Column Analytical Column (C18 or Specialty) HPLC->Column Detector Detection Column->Detector PCD Post-Column Derivatization + Fluorescence Detector->PCD MS Mass Spectrometry (LC-MS/MS) Detector->MS Chromatography_Software Chromatography Software PCD->Chromatography_Software MS->Chromatography_Software Quantification Quantification & Reporting Chromatography_Software->Quantification

A typical experimental workflow for carbamate analysis.

Conclusion

The choice between a C18 and a specialty carbamate column will depend on the specific requirements of the analysis. For laboratories prioritizing high throughput and rapid screening, specialty carbamate columns offer a clear advantage in reducing analysis time while maintaining excellent resolution. Conversely, traditional C18 columns remain a reliable and cost-effective option, particularly for laboratories adhering to established regulatory methods that have been validated with this column chemistry. By understanding the performance characteristics and experimental protocols associated with each column type, researchers can make an informed decision to optimize their carbamate analysis for accuracy, efficiency, and reliability.

References

Quantitative comparison of different derivatization agents for GC-MS of carbamates

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of Silylation, Acylation, and Alkylation Agents for Enhanced Gas Chromatography-Mass Spectrometry Performance

For researchers, scientists, and professionals in drug development, the accurate quantification of carbamates is a critical analytical challenge. Due to their polarity and thermal lability, derivatization is an essential step to improve their volatility and thermal stability for successful analysis by gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of common derivatization agents, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.

Performance Comparison of Derivatization Agents

The choice of derivatization agent significantly impacts the sensitivity, precision, and overall performance of a GC-MS method for carbamate analysis. This section summarizes the quantitative performance of three major classes of derivatization agents: silylation, acylation, and alkylation agents.

Derivatization Agent ClassAgentTarget CarbamatesDerivatization EfficiencyLimit of Detection (LOD)Limit of Quantification (LOQ)Reproducibility (%RSD)
Silylation BSTFAEthyl carbamate-0.30 µg/kg[1]5.0 µg/kg[1]< 8.4%[1]
Acylation Trifluoroacetic Anhydride (TFAA)Carbofuran, Carbaryl-0.015 - 0.151 ng/mL[2]-< 18%[2]
Alkylation Methylating Agent (e.g., MethElute)19 different carbamates----

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions, matrices, and carbamates analyzed.

Experimental Workflows and Logical Relationships

The general workflow for the GC-MS analysis of carbamates following derivatization involves several key stages, from sample preparation to data acquisition and analysis. The specific conditions within each stage, particularly the derivatization step, will vary depending on the chosen agent.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Carbamates Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Addition of Derivatization Agent Cleanup->Derivatization Reaction Incubation (Heating) Derivatization->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General experimental workflow for the GC-MS analysis of carbamates following derivatization.

Detailed Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these derivatization techniques in your own laboratory.

Silylation with BSTFA (for Ethyl Carbamate)

This protocol is adapted from a method for the quantification of ethyl carbamate in alcoholic beverages.[1]

  • Sample Preparation: Extract the ethyl carbamate from the sample matrix using a suitable solvent.

  • Derivatization:

    • To the dried extract, add a known volume of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Seal the reaction vial tightly.

    • Heat the mixture at 80°C for 30 minutes.[1]

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, typically in splitless mode for trace analysis.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50-70°C), ramp to a final temperature of around 280-300°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Acylation with Trifluoroacetic Anhydride (TFAA) (for Carbofuran and Carbaryl)

This protocol is based on a method for the determination of carbofuran, carbaryl, and their metabolites in human blood plasma.[2]

  • Sample Preparation: Extract the carbamates from the plasma sample using a solid-phase extraction (SPE) method.[2]

  • Derivatization:

    • Evaporate the cleaned-up extract to dryness.

    • Add trifluoroacetic anhydride (TFAA) to the residue. The optimal volume should be determined experimentally.[2]

    • Incubate the reaction mixture. Optimization of temperature and time is crucial for complete derivatization.[2]

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS injection.

  • GC-MS/MS Conditions:

    • Injector: Temperature-programmable injector to minimize thermal degradation.

    • Column: A low-bleed capillary column suitable for MS applications.

    • Oven Program: A temperature program that effectively separates the derivatized analytes.

    • Mass Spectrometer: Tandem mass spectrometry (MS/MS) is recommended for high selectivity and low detection limits in complex matrices.[2]

Alkylation with a Methylating Agent (for a Broad Range of Carbamates)

This protocol utilizes flash alkylation in the GC injector for the analysis of 19 different carbamates.[3]

  • Sample Preparation:

    • Extract the carbamates from the sample (e.g., pond water) with a suitable solvent like methylene chloride.[3]

    • Dry the extract and evaporate it to dryness.

    • Reconstitute the residue in a solution containing the methylating agent (e.g., MethElute).[3]

  • Derivatization (In-Injector):

    • The derivatization occurs upon injection into the hot GC inlet.

    • The high temperature of the injector facilitates the rapid methylation of the carbamates.

  • GC-MS/MS Conditions:

    • Injector Temperature: Typically set to 250°C to ensure efficient flash alkylation.[3]

    • Column: A mid-polarity column, such as a BPX-50, can be used for the separation of the methylated derivatives.[3]

    • Oven Program: A gradient temperature program is used to separate the various methylated carbamates.[3]

    • Mass Spectrometer: MS/MS is employed for both sensitive detection and confirmation of the analytes.[3]

Logical Relationships in Derivatization Agent Selection

The choice of the most suitable derivatization agent is a critical decision that depends on several interconnected factors.

Derivatization_Choice Analyte Carbamate Properties (Structure, Polarity, Stability) Silylation Silylation (e.g., BSTFA) - Good for -OH, -NH groups - Moisture sensitive Analyte->Silylation Acylation Acylation (e.g., TFAA) - Forms stable derivatives - Can be more selective Analyte->Acylation Alkylation Alkylation (e.g., Methylation) - Fast (in-injector) - Suitable for high-throughput Analyte->Alkylation Matrix Sample Matrix (Complexity, Interferences) Matrix->Silylation Matrix->Acylation Matrix->Alkylation Objective Analytical Objective (Sensitivity, Throughput) Objective->Silylation Objective->Acylation Objective->Alkylation Method Optimal Derivatization Method Silylation->Method Acylation->Method Alkylation->Method

Figure 2: Factors influencing the selection of a derivatization agent for carbamate analysis.

Conclusion

The selection of a derivatization agent for the GC-MS analysis of carbamates is a multi-faceted decision that requires careful consideration of the specific carbamates of interest, the sample matrix, and the desired analytical performance. Silylation with agents like BSTFA is a versatile and widely used technique. Acylation with reagents such as TFAA offers the formation of stable derivatives, which can be advantageous for robust quantification. In-injector alkylation provides a rapid and high-throughput alternative for the analysis of a broad range of carbamates.

By understanding the quantitative performance and experimental requirements of each derivatization strategy, researchers can select the most appropriate method to achieve reliable and accurate results in their carbamate analysis. The provided protocols and workflows serve as a starting point for method development and optimization in your laboratory.

References

A Researcher's Guide to Analytical Techniques for Carbamate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of carbamate intermediates is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of the most common analytical techniques employed for the characterization and quantification of these vital but often transient molecules.

Carbamate intermediates play a crucial role in both the synthesis and metabolic pathways of numerous pharmaceutical compounds. Their inherent instability, however, presents a significant analytical challenge. Selecting the appropriate analytical technique is paramount for obtaining reliable and accurate data to support drug discovery, development, and quality control. This guide delves into a detailed comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative performance data, detailed experimental protocols, and visual workflows to aid in methodological selection.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for carbamate intermediates is dictated by the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or stability assessment. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and NMR spectroscopy for the analysis of carbamate intermediates.

ParameterHPLC-UV/FLDLC-MS/MSNMR Spectroscopy
Principle Separation based on polarity, detection by UV absorbance or fluorescence.Separation based on polarity, detection by mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Primary Use Quantification, purity analysis, stability testing.Quantification, identification, structural confirmation.Structural elucidation, reaction monitoring, conformational analysis.
Limit of Detection (LOD) 0.01 - 0.5 µg/L (FLD)[1]0.0072 - 0.0578 µg/kg[2]Milligram to microgram range[3]
Limit of Quantification (LOQ) ~1 µg/L (FLD)[1]0.0217 - 0.1753 µg/kg[2]Milligram to microgram range[3]
Linearity (r²) >0.999[1][4]≥ 0.997[2]Quantitative (qNMR) requires careful validation.
Accuracy (Recovery) 85% - 97%[1]93 - 107%[5]Highly accurate with proper internal standards.
Precision (%RSD) < 5%[1]2.4 - 3.8%[5]High precision achievable.
Throughput HighHighLow to medium
Cost ModerateHighHigh

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of carbamate intermediates using HPLC-UV/FLD, LC-MS/MS, and NMR spectroscopy.

HPLC-UV/FLD Method for Carbamate Quantification

This method is based on the principle of separating carbamates on a reversed-phase column followed by detection. For N-methylcarbamates, post-column derivatization with o-phthalaldehyde (OPA) and a fluorophore is often employed to enhance sensitivity and selectivity for fluorescence detection (FLD).[4][6]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • HPLC-grade acetonitrile and water.

  • Methanol.

  • For post-column derivatization: o-Phthalaldehyde (OPA), 2-mercaptoethanol, and a strong base like sodium hydroxide.[7]

Procedure:

  • Sample Preparation: Dissolve the carbamate intermediate in a suitable solvent, typically the mobile phase or a solvent compatible with it.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile is commonly used. A typical gradient might start at 85% water and linearly decrease to 30% water over 40 minutes.[7]

    • Flow Rate: 0.8 mL/min.[7]

    • Column Temperature: 37 °C.[7]

    • Injection Volume: 10 µL.[7]

  • Detection:

    • UV Detection: Monitor at a wavelength where the carbamate has maximum absorbance, typically around 220 nm.[8]

    • Fluorescence Detection (with post-column derivatization):

      • Hydrolyze the eluted carbamates with NaOH solution.

      • React the resulting methylamine with OPA and 2-mercaptoethanol to form a fluorescent derivative.[7]

      • Set the fluorescence detector to an excitation wavelength of approximately 330 nm and an emission wavelength of 465 nm.[7]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the carbamate intermediate in the sample.

LC-MS/MS Method for Carbamate Identification and Quantification

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing carbamate intermediates at low concentrations and in complex matrices.

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

Reagents:

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid or ammonium formate.

Procedure:

  • Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma samples.[9] For other matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[10]

    • Flow Rate: 0.2 - 0.4 mL/min.[1]

    • Injection Volume: 3 - 10 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for carbamates.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the target carbamate intermediate and an internal standard.[9]

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

NMR Spectroscopy for Structural Elucidation of Carbamate Intermediates

NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of novel carbamate intermediates.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Internal standard (e.g., Tetramethylsilane (TMS)).

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the purified carbamate intermediate in a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum to determine the number of different proton environments and their splitting patterns (multiplicity). This provides information about adjacent protons.

  • ¹³C NMR Spectroscopy:

    • Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are spin-coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

  • Structural Elucidation: By combining the information from all these NMR experiments, the complete chemical structure of the carbamate intermediate can be determined.[11]

Visualizing Workflows and Pathways

To further aid in understanding the application of these techniques and the context in which carbamate intermediates are studied, the following diagrams have been generated.

cluster_0 Analytical Goal Definition cluster_1 Technique Selection cluster_2 Method Development & Validation cluster_3 Sample Analysis & Data Interpretation Quantification Quantification HPLC HPLC-UV/FLD Quantification->HPLC High throughput, cost-effective LCMS LC-MS/MS Quantification->LCMS High sensitivity, complex matrix Structure Structural Elucidation Structure->LCMS Confirmation NMR NMR Spectroscopy Structure->NMR De novo elucidation Stability Stability Assessment Stability->HPLC Routine monitoring Stability->LCMS Degradant identification Develop Develop & Optimize Method HPLC->Develop LCMS->Develop NMR->Develop Validate Validate Method (ICH Guidelines) Develop->Validate Analyze Analyze Samples Validate->Analyze Interpret Interpret Data Analyze->Interpret

Workflow for selecting an analytical technique.

The diagram above illustrates a typical workflow for selecting an appropriate analytical technique for the analysis of carbamate intermediates, from defining the analytical goal to interpreting the final data.

cluster_0 Base-Catalyzed Hydrolysis of a Carbamate Carbamate R-NH-C(=O)-OR' (Carbamate Intermediate) Hydroxide OH⁻ Isocyanate [R-N=C=O] (Isocyanate Intermediate) Carbamate->Isocyanate Slow Alcohol R'-OH (Alcohol) Carbamate->Alcohol Slow CarbamicAcid R-NH-COOH (Carbamic Acid) Isocyanate->CarbamicAcid Fast, +H₂O Amine R-NH₂ (Amine) CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2

Base-catalyzed hydrolysis of a carbamate.

The above diagram illustrates the pathway of base-catalyzed hydrolysis of a monosubstituted carbamate, a common degradation pathway that is important to consider during stability studies.[12]

cluster_0 Cytoplasm cluster_1 Nucleus Carbamate Carbamate Compound Keap1 Keap1 Carbamate->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Complex Formation Ub Ubiquitin Degradation Nrf2->Ub Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant & Detoxification Genes ARE->AntioxidantGenes Activates Transcription Nrf2_n->ARE Binds to

Carbamate interaction with the Nrf2 signaling pathway.

This diagram depicts the interaction of certain carbamate compounds with the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. Some carbamates can inhibit the Keap1-Nrf2 interaction, leading to the activation of antioxidant genes.[13]

References

A Comparative Guide to the Synthesis Efficiency of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthesis efficiency for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, commonly known as carisoprodol, against other prominent skeletal muscle relaxants. The comparison focuses on key performance indicators such as reaction yield, reagent safety, and overall process viability. This document is intended for researchers, scientists, and professionals in drug development seeking an objective analysis of manufacturing routes for these therapeutic agents.

Executive Summary

The synthesis of carisoprodol and its alternatives involves diverse chemical strategies, each with distinct advantages and drawbacks. Traditional methods for carisoprodol synthesis often employ hazardous reagents like phosgene, prompting the development of safer, "greener" alternatives. This guide evaluates these routes alongside the synthesis of other muscle relaxants—meprobamate, cyclobenzaprine, methocarbamol, and baclofen—to provide a comprehensive overview of efficiency in this class of pharmaceuticals.

Data Presentation: Synthesis Efficiency Comparison

The following table summarizes the quantitative data for the synthesis of carisoprodol and selected alternative muscle relaxants. Efficiency is evaluated primarily based on reported reaction yields.

Compound Starting Material(s) Key Reagents/Method Reported Yield Key Considerations
Carisoprodol 2-methyl-2-propyl-1,3-propanediolPhosgene RouteLow (not specified, but noted as inefficient)[1]Highly toxic reagents (phosgene), significant environmental and safety concerns.[1][2][3]
Carisoprodol 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamateUrea Condensation77.5% - 80%[1]Uses inexpensive and safer urea, milder reaction conditions, easier separation.[1]
Meprobamate 2-methylvaleraldehyde, FormaldehydePhosgenation, then Ammoniation60% - 90% (overall)Precursor to carisoprodol; synthesis also relies on hazardous phosgene.
Cyclobenzaprine 5-DibenzosuberenoneGrignard Reaction & Dehydration70% - 80%[4][5]One-pot process available, improving efficiency and reducing waste.[5]
Methocarbamol GuaifenesinCarbamoylation with Ammonia~89% (from intermediate)[6]Can be derived from a readily available starting material.
Baclofen p-ChlorobenzaldehydeClaisen Condensation & Hofmann Rearrangement~50% (overall)[7][8]Inexpensive reagents, but a multi-step synthesis.[7][8]
Baclofen p-Chlorobenzaldehyde"Green" Sonication Method>80% (overall)[9]Utilizes greener protocols and inexpensive chemicals.[9]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

1. Synthesis of Carisoprodol via Urea Condensation (A Greener Approach)

This method avoids the use of highly toxic phosgene.

  • Step 1: Synthesis of the Intermediate. The precursor, 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, is synthesized from 5-methyl-5-propyl-1,3-dioxane-2-one through an aminolysis reaction with isopropamide.

  • Step 2: Condensation with Urea. The intermediate is subjected to a condensation reaction with urea.

    • Reaction Conditions: The reaction is carried out in a solvent such as toluene at a temperature of approximately 110°C.[1]

    • Catalyst: A metal oxide catalyst, such as activated ZnO, is used.[1]

    • Stoichiometry: A molar ratio of approximately 1:2 of the carbamate intermediate to urea is employed.[1]

  • Step 3: Isolation. The final product, carisoprodol, is isolated. The use of urea simplifies the production process as the generated ammonia is easily separated.[1]

2. Synthesis of Cyclobenzaprine via a One-Pot Grignard Reaction

This one-pot method enhances efficiency by eliminating the need to isolate intermediates.

  • Step 1: Grignard Reagent Formation. 3-dimethylaminopropyl chloride is reacted with magnesium turnings in tetrahydrofuran (THF) to form the Grignard reagent.

  • Step 2: Reaction with Ketone. A solution of 5-dibenzosuberenone in THF is added to the cooled Grignard reagent at a temperature below 10°C. The reaction is stirred for approximately 45 minutes.[5][10]

  • Step 3: Hydrolysis and Dehydration. An aqueous solution of hydrochloric acid is added, and the mixture is heated to 70-80°C for about 3 hours to facilitate dehydration.[4][10]

  • Step 4: Extraction and Precipitation. The reaction mixture is neutralized with an aqueous sodium carbonate solution and extracted with a solvent like methylene dichloride. The solvent is removed, and the resulting oil is dissolved in isopropyl alcohol. The hydrochloride salt is then precipitated by adding an IPA-HCl solution, yielding the final product.[4][10]

3. Synthesis of Baclofen via Claisen Condensation

This route utilizes readily available and inexpensive starting materials.

  • Step 1: Condensation. p-Chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base like piperidine at 0-5°C, followed by stirring at room temperature.[8]

  • Step 2: Hydrolysis and Decarboxylation. The intermediate from the first step undergoes alkaline hydrolysis and decarboxylation to form 3-(4-chlorophenyl)glutaric acid.

  • Step 3: Imide Formation. The glutaric acid is dehydrated and then treated with ammonia to form the corresponding glutarimide.

  • Step 4: Hofmann Rearrangement. The glutarimide is reacted with an alkaline solution of a halogen (e.g., bromine in sodium hydroxide solution) to yield baclofen.[7][8]

Visualizations: Workflows and Signaling Pathways

Synthesis Workflow: Carisoprodol (Urea Route)

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product 5-methyl-5-propyl-1,3-dioxane-2-one 5-methyl-5-propyl-1,3-dioxane-2-one Aminolysis Aminolysis Reaction 5-methyl-5-propyl-1,3-dioxane-2-one->Aminolysis Isopropamide Isopropamide Isopropamide->Aminolysis Urea Urea Condensation Condensation Reaction (ZnO catalyst, 110°C) Urea->Condensation Aminolysis->Condensation Intermediate: 2-methyl-2-propyl-3-hydroxypropyl -N-isopropyl carbamate Carisoprodol Carisoprodol Condensation->Carisoprodol

Caption: A greener synthesis route for Carisoprodol using urea.

Signaling Pathway: Carisoprodol's Mechanism of Action

Carisoprodol and its primary metabolite, meprobamate, exert their muscle relaxant effects by modulating the GABA-A receptor in the central nervous system.[11][12]

G cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_cellular Cellular Response cluster_effect Physiological Effect Carisoprodol Carisoprodol / Meprobamate GABA_A GABA-A Receptor Carisoprodol->GABA_A Positive Allosteric Modulation Ion_Channel Chloride Ion Channel Opening GABA_A->Ion_Channel Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization CNS_Depression CNS Depression & Muscle Relaxation Hyperpolarization->CNS_Depression

Caption: Carisoprodol enhances GABAergic inhibition via the GABA-A receptor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.